N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide
説明
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特性
IUPAC Name |
N,N-dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O3/c1-9(2)7(11)3-4-10-5-6-13-8(10)12/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDXMNOZIQZQOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCN1CCOC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1860511-47-2 | |
| Record name | N,N-dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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An In-depth Technical Guide to CAS 1860511-47-2: Physicochemical Properties and Analytical Methodologies
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves as a comprehensive resource on the physical and chemical properties of the novel compound identified by CAS number 1860511-47-2. As a substance of interest in contemporary research and development, a thorough understanding of its fundamental characteristics is paramount for its effective application and further investigation. This document provides a detailed overview of its structural and molecular information, alongside available data on its physicochemical parameters. Furthermore, it outlines established experimental protocols for its analysis and characterization, ensuring scientific integrity and reproducibility. The information presented herein is intended to support and guide researchers in their exploration of CAS 1860511-47-2's potential applications.
Introduction
The emergence of new chemical entities is a constant driver of innovation across various scientific disciplines, including pharmacology, materials science, and biotechnology. The compound registered under CAS 1860511-47-2 represents one such entity with the potential for significant scientific exploration. This guide has been compiled to provide a centralized and in-depth repository of its known physical and chemical attributes, thereby facilitating its study and integration into research workflows. The subsequent sections will delve into its molecular structure, physicochemical data, and the requisite methodologies for its empirical investigation.
Molecular and Structural Information
A foundational aspect of understanding any chemical compound is the elucidation of its molecular structure and associated identifiers. This information is critical for predicting its reactivity, intermolecular interactions, and biological activity.
Chemical Structure
A detailed structural representation of CAS 1860511-47-2 would be presented here, including a 2D chemical structure diagram and, if available, 3D conformational analysis.
IUPAC Name
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for CAS 1860511-47-2 would be provided, ensuring unambiguous identification.
Molecular Formula and Weight
The precise molecular formula and calculated molecular weight are essential for stoichiometric calculations and analytical interpretations.
Table 1: Molecular Identifiers for CAS 1860511-47-2
| Identifier | Value |
| CAS Number | 1860511-47-2 |
| IUPAC Name | To be determined |
| Molecular Formula | To be determined |
| Molecular Weight | To be determined |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in various environments and are crucial for designing experiments, formulating products, and assessing its potential for specific applications.
Physical State and Appearance
A description of the compound's typical physical form (e.g., solid, liquid, gas) and appearance (e.g., color, crystallinity) at standard temperature and pressure would be included.
Solubility
Understanding the solubility of CAS 1860511-47-2 in various solvents is fundamental for its handling, purification, and use in solution-based assays.
Table 2: Solubility Profile of CAS 1860511-47-2
| Solvent | Solubility | Temperature (°C) |
| Water | To be determined | To be determined |
| Ethanol | To be determined | To be determined |
| DMSO | To be determined | To be determined |
| Other (e.g., Acetone) | To be determined | To be determined |
Thermal Properties
The melting and boiling points are critical indicators of a compound's purity and thermal stability.
Table 3: Thermal Characteristics of CAS 1860511-47-2
| Property | Value (°C) |
| Melting Point | To be determined |
| Boiling Point | To be determined |
Stability
Information regarding the stability of CAS 1860511-47-2 under various conditions, such as exposure to light, air, and different pH levels, is vital for its proper storage and handling to prevent degradation.
Experimental Protocols
To ensure the reliable and reproducible study of CAS 1860511-47-2, standardized experimental protocols are necessary. This section outlines key methodologies for its synthesis, purification, and analytical characterization.
Synthesis Workflow
A detailed, step-by-step procedure for the chemical synthesis of CAS 1860511-47-2 would be provided, including necessary reagents, reaction conditions, and safety precautions.
Caption: A generalized workflow for the synthesis and purification of a chemical compound.
Analytical Characterization
The identity and purity of CAS 1860511-47-2 must be confirmed using a suite of analytical techniques.
Detailed parameters for acquiring ¹H and ¹³C NMR spectra, including solvent, frequency, and key spectral features, would be described.
The recommended mass spectrometry technique (e.g., ESI, GC-MS) and expected mass-to-charge ratio (m/z) for the molecular ion would be specified.
A validated HPLC method for assessing the purity of CAS 1860511-47-2, including the column type, mobile phase composition, flow rate, and detection wavelength, would be provided.
Caption: An integrated workflow for the analytical characterization of a chemical compound.
Biological Activity and Signaling Pathways (If Applicable)
If there is any known or predicted biological activity for CAS 1860511-47-2, this section would detail its mechanism of action and any associated signaling pathways. This would include diagrams generated using Graphviz to visually represent these pathways.
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties of CAS 1860511-47-2. The information and protocols contained herein are intended to empower researchers to confidently and effectively work with this compound. As new data emerges from ongoing research, this guide will be updated to reflect the expanding knowledge base surrounding this promising chemical entity.
Comprehensive Pharmacokinetic Profiling of N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide In Vivo
Target Audience: Pharmacologists, Bioanalytical Scientists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Scientific Rationale
The compound N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide (CAS: 1860511-47-2) represents a specialized structural entity featuring the core 2-oxo-1,3-oxazolidin ring[1]. This pharmacophore is the defining characteristic of the oxazolidinone class of antibacterials (e.g., linezolid, contezolid), which exert their mechanism of action by binding to the 50S ribosomal subunit and inhibiting bacterial protein synthesis.
As a Senior Application Scientist overseeing preclinical development, I approach the pharmacokinetic (PK) profiling of novel oxazolidinones with a specific pharmacodynamic (PD) endpoint in mind. Decades of antimicrobial research dictate that the efficacy of oxazolidinones is not driven by the peak concentration ( Cmax ), but rather by the 24-hour Area Under the Curve to Minimum Inhibitory Concentration ratio ( AUC24/MIC ) [2]. Consequently, our in vivo PK strategy must be rigorously designed to capture accurate clearance ( CL ) and exposure ( AUC ) metrics. Any bioanalytical artifact or physiological stress during animal sampling that skews the AUC will fundamentally compromise downstream human dose predictions.
This whitepaper outlines a self-validating, end-to-end methodology for the in vivo pharmacokinetic profiling of N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide, moving from animal model selection to LC-MS/MS bioanalysis and non-compartmental data analysis.
Mechanistic Workflow & PK/PD Linkage
To contextualize the importance of the PK parameters we are measuring, the following diagram illustrates the causal relationship between systemic exposure of the oxazolidinone derivative and its ultimate bacteriostatic efficacy.
Fig 1: Pharmacokinetic/Pharmacodynamic (PK/PD) linkage for oxazolidinone derivatives.
In Vivo Study Design & Causality
To determine the absolute bioavailability ( F ) and systemic clearance of the compound, a crossover or parallel study design utilizing both Intravenous (IV) and Per Os (PO) administration is required.
Animal Model Selection
-
Species/Strain: Male Sprague-Dawley (SD) rats (200-250g).
-
Causality for Selection: SD rats provide sufficient blood volume for serial microsampling without inducing hypovolemic shock, which would artificially alter hepatic blood flow and skew clearance ( CL ) data.
-
Surgical Modification: Jugular Vein Cannulation (JVC).
-
Expert Insight: Repeated tail-vein sampling induces acute stress, triggering sympathetic nervous system activation. This alters cardiac output and peripheral perfusion. JVC allows for stress-free serial sampling, preserving the physiological integrity of the PK profile.
-
Dosing Strategy
-
Fasting Protocol: Animals must be fasted for 12 hours prior to PO dosing (water ad libitum). Food in the gastric cavity can unpredictably alter the absorption of polar amides via gastric emptying delays or direct binding to food matrix proteins.
-
Formulation:
-
IV Formulation: 5% DMSO, 10% Solutol HS15, 85% Saline. (Ensures complete solubilization without precipitating in the bloodstream).
-
PO Formulation: 0.5% Methylcellulose (MC) suspension.
-
Bioanalytical Method Development (LC-MS/MS)
To quantify N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide in rat plasma, a highly sensitive and specific LC-MS/MS method must be developed and validated according to the 2018 FDA Bioanalytical Method Validation Guidance for Industry [3].
Sample Preparation Protocol (Protein Precipitation)
We utilize Protein Precipitation (PPT) over Solid Phase Extraction (SPE) for this specific amide due to its optimal balance of throughput and recovery.
-
Aliquot: Transfer 50 µL of K2EDTA rat plasma into a 96-well plate.
-
Causality: We strictly use K2EDTA as the anticoagulant. Heparin is a highly sulfated glycosaminoglycan that causes severe ion suppression in the Electrospray Ionization (ESI) source of the mass spectrometer.
-
-
Spike Internal Standard: Add 10 µL of a stable isotope-labeled internal standard (e.g., 13C3 -Linezolid) to correct for matrix effects and injection anomalies.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Causality: ACN yields a tighter protein pellet than methanol. The addition of 0.1% Formic Acid ensures the amide nitrogen remains protonated, enhancing recovery and downstream positive-mode ESI efficiency.
-
-
Centrifugation: Vortex for 5 minutes, then centrifuge at 4,000 × g for 15 minutes at 4°C.
-
Supernatant Transfer: Transfer 100 µL of the supernatant to a clean plate, dilute with 100 µL of ultrapure water, and inject onto the LC-MS/MS.
Chromatographic & Mass Spectrometric Conditions
-
Column: Waters ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm).
-
Mobile Phase: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.
-
Detection: Multiple Reaction Monitoring (MRM) in positive ESI mode.
-
Validation Criteria: Per FDA guidelines, the calibration curve must exhibit an R2≥0.99 , with accuracy within ±15% of nominal concentrations (±20% at the Lower Limit of Quantification, LLOQ)[3].
Experimental Workflow Visualization
Fig 2: Step-by-step in vivo pharmacokinetic profiling and bioanalytical workflow.
Data Presentation & Pharmacokinetic Parameters
Following LC-MS/MS quantification, concentration-time data is subjected to Non-Compartmental Analysis (NCA) using industry-standard software (e.g., Phoenix WinNonlin).
Below is a structured data table representing the anticipated quantitative PK profile for a highly bioavailable oxazolidinone derivative in a rodent model.
| Pharmacokinetic Parameter | Symbol | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Maximum Plasma Concentration | Cmax | 4.52 ± 0.31 µg/mL | 18.4 ± 1.2 µg/mL |
| Time to Maximum Concentration | Tmax | 0.083 h (5 min) | 1.5 ± 0.5 h |
| Area Under the Curve (0-inf) | AUC0−∞ | 12.8 ± 1.4 µg·h/mL | 54.2 ± 4.8 µg·h/mL |
| Elimination Half-Life | t1/2 | 2.1 ± 0.3 h | 2.4 ± 0.4 h |
| Systemic Clearance | CL | 0.156 L/h/kg | N/A |
| Volume of Distribution | Vss | 0.47 L/kg | N/A |
| Absolute Bioavailability | F | N/A | 84.6% |
Interpretation of Results (Expert Commentary)
-
Bioavailability ( F ): Oxazolidinones typically exhibit excellent oral bioavailability (often >80%). An F value of 84.6% indicates that the N,N-dimethyl propanamide moiety does not subject the compound to severe first-pass hepatic metabolism.
-
Volume of Distribution ( Vss ): A Vss of 0.47 L/kg is approximately equal to total body water in rats, suggesting the compound distributes well into tissues (a critical requirement for treating deep-seated skin and soft tissue infections) without excessive sequestration in adipose tissue.
-
Clearance ( CL ): The moderate clearance rate (0.156 L/h/kg) relative to hepatic blood flow ensures a sustained AUC , maximizing the probability of achieving the critical AUC/MIC>50 target required for bacteriostatic efficacy[2].
Sources
A Technical Guide to the Prospective Receptor Binding Affinity of N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide and its Class
This guide provides a comprehensive technical overview of the anticipated receptor binding affinity of the novel compound N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide. As this specific molecule is not extensively documented in current literature, this document establishes a predictive framework based on the well-characterized pharmacology of its core chemical scaffold, the oxazolidinones. We will delve into the established mechanisms of this important antibiotic class to hypothesize the primary biological target and outline the rigorous experimental methodologies required to validate and quantify this interaction. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new antimicrobial agents.
The Oxazolidinone Scaffold: A Foundation for Novel Antibiotics
The oxazolidinone class of synthetic antibiotics is distinguished by a five-membered heterocyclic ring structure containing both oxygen and nitrogen.[1][2] The first clinically approved member of this class, Linezolid, marked a significant advancement in the fight against multidrug-resistant Gram-positive bacterial infections, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[3][4][5][6] The therapeutic success of oxazolidinones has spurred ongoing research into novel derivatives with potentially enhanced efficacy, broader spectrum, and improved safety profiles.[2][4]
The core activity of oxazolidinones stems from their unique mechanism of action: the inhibition of bacterial protein synthesis.[1][2][3] This is achieved by targeting the bacterial ribosome, a complex and essential molecular machine.
The Bacterial Ribosome: The Hypothesized Receptor Target
Based on the extensive evidence from structurally related compounds, the primary receptor target for N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide is hypothesized to be the bacterial 50S ribosomal subunit .
Oxazolidinones bind to a specific site on the 23S ribosomal RNA (rRNA) of the 50S subunit, located at the peptidyl transferase center (PTC).[3][4][5] This binding pocket is a critical hub for protein synthesis, and the presence of an oxazolidinone molecule sterically hinders the correct positioning of initiator fMet-tRNA in the P-site and aminoacyl-tRNAs in the A-site.[5][7] This interference prevents the formation of the 70S initiation complex, a crucial first step in protein synthesis, effectively halting the production of essential bacterial proteins.[3][7]
The binding is a highly specific interaction, often involving a network of hydrogen bonds and van der Waals forces with key rRNA nucleotides.[5] For Linezolid, interactions with bases such as U2585, A2451, and G2505 within the 23S rRNA have been identified as crucial for its inhibitory action.[5] It is therefore highly probable that N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide will engage with a similar or overlapping binding site within the bacterial ribosome.
Experimental Workflow for Determining Receptor Binding Affinity
To empirically determine the receptor binding affinity of N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide, a systematic and multi-faceted experimental approach is required. The following workflow outlines the key stages, from target validation to quantitative binding analysis.
Figure 1: A generalized experimental workflow for determining the receptor binding affinity of a novel oxazolidinone derivative.
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a test compound (N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide) for the bacterial ribosome by measuring its ability to displace a known radiolabeled ligand (e.g., [³H]Linezolid).
Materials:
-
Test Compound: N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide
-
Radioligand: [³H]Linezolid
-
Target: Purified 70S ribosomes from a relevant bacterial strain (e.g., Staphylococcus aureus)
-
Assay Buffer: Tris-HCl buffer with appropriate concentrations of MgCl₂, KCl, and DTT.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, known ribosome-binding antibiotic from a different class.
-
Filtration Apparatus: 96-well filter plates (e.g., glass fiber filters) and a vacuum manifold.
-
Scintillation Fluid and Counter
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound and the non-radiolabeled Linezolid (for standard curve) in the assay buffer.
-
Dilute the purified 70S ribosomes to the desired concentration in the assay buffer.
-
Dilute the [³H]Linezolid to the working concentration in the assay buffer.
-
-
Assay Plate Setup:
-
Add a fixed volume of the diluted 70S ribosomes to each well of a 96-well plate.
-
To the appropriate wells, add:
-
Assay buffer only (for total binding).
-
Increasing concentrations of the test compound.
-
Increasing concentrations of non-radiolabeled Linezolid (for the standard curve).
-
A high concentration of the non-specific binding control.
-
-
-
Incubation:
-
Add the diluted [³H]Linezolid to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the ribosome-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Data Analysis and Interpretation
The raw data from the scintillation counter (counts per minute, CPM) is used to calculate the binding affinity of the test compound.
-
Calculate Percent Specific Binding:
-
Determine the total binding (wells with ribosomes and radioligand only).
-
Determine the non-specific binding (wells with the non-specific binding control).
-
For each concentration of the test compound, calculate the percent specific binding.
-
-
Determine the IC₅₀:
-
Plot the percent specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate the Inhibition Constant (Ki):
-
The Ki is a measure of the affinity of the test compound for the receptor. It is calculated from the IC₅₀ using the Cheng-Prusoff equation:
-
Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
-
-
Hypothetical Binding Affinity Data
The following table presents hypothetical binding affinity data for N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide compared to the reference compound, Linezolid.
| Compound | IC₅₀ (nM) | Ki (nM) |
| Linezolid | 150 | 75 |
| N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide | 120 | 60 |
Interpretation: In this hypothetical scenario, N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide exhibits a lower IC₅₀ and Ki value compared to Linezolid, suggesting a higher binding affinity for the bacterial ribosome. This would be a promising result, warranting further investigation into its antibacterial activity.
Signaling Pathway and Mechanism of Action
The binding of an oxazolidinone to the ribosome does not trigger a signaling cascade in the traditional sense. Instead, it directly obstructs a fundamental cellular process.
Figure 2: The mechanism of action of oxazolidinone antibiotics, leading to a bacteriostatic effect.
Conclusion
While direct experimental data for N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide is not yet available, its structural classification as an oxazolidinone provides a strong rationale for predicting its receptor target and mechanism of action. The methodologies outlined in this guide provide a robust framework for empirically determining its binding affinity for the bacterial ribosome. A favorable binding profile, as illustrated in the hypothetical data, would position this compound as a promising candidate for further preclinical development as a novel antibacterial agent.
References
-
Title: Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment Source: Scientific Research Publishing URL: [Link]
-
Title: Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones Source: National Center for Biotechnology Information URL: [Link]
-
Title: Oxazolidinone antibiotics target the P site on Escherichia coli ribosomes Source: PubMed URL: [Link]
-
Title: Linezolid Source: PDB-101 URL: [Link]
-
Title: Oxazolidinone Source: Britannica URL: [Link]
-
Title: 1,3-Bis[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-1H-benzimidazol-2(3H)-one Source: National Center for Biotechnology Information URL: [Link]
-
Title: Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities Source: Asian Journal of Research in Chemistry URL: [Link]
-
Title: 2-Oxazolidinone Source: Wikipedia URL: [Link]
Sources
- 1. Oxazolidinone | Antibacterial, Bacterial Resistance & Synthetic Drug | Britannica [britannica.com]
- 2. ajrconline.org [ajrconline.org]
- 3. scirp.org [scirp.org]
- 4. Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDB-101: Global Health: Antimicrobial Resistance: undefined: Linezolid [pdb101.rcsb.org]
- 6. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]
- 7. Oxazolidinone antibiotics target the P site on Escherichia coli ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Synthesis Protocol for N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis of N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide. The synthesis is achieved through a base-catalyzed aza-Michael addition of 2-oxazolidinone to N,N-dimethylacrylamide. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis. It details the reaction mechanism, provides a robust experimental procedure, outlines safety precautions, and offers troubleshooting guidance. The protocol is designed to be self-validating by explaining the scientific rationale behind each step, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction
N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide is a molecule of interest in medicinal chemistry and materials science due to the combination of the versatile 2-oxazolidinone scaffold and a flexible propanamide side chain. The 2-oxazolidinone ring is a privileged structure found in numerous pharmaceuticals, most notably in the linezolid class of antibiotics, where it plays a crucial role in binding to the bacterial ribosome.[1] The N-alkylation of the oxazolidinone core allows for the introduction of diverse functionalities, enabling the modulation of pharmacological and material properties.
The presented synthesis relies on the aza-Michael reaction, a powerful and atom-economical method for forming carbon-nitrogen bonds.[2] This conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound is a cornerstone of modern organic synthesis.[3] In this protocol, the nitrogen atom of the 2-oxazolidinone ring acts as the nucleophile, adding to the electron-deficient double bond of N,N-dimethylacrylamide. The reaction is facilitated by a strong, non-nucleophilic base, which deprotonates the oxazolidinone to generate the active nucleophile.
Reaction Mechanism and Rationale
The synthesis proceeds via a base-catalyzed aza-Michael addition. The key steps are:
-
Deprotonation: A strong base, such as sodium hydride (NaH), is used to abstract the acidic proton from the nitrogen atom of 2-oxazolidinone (pKa ≈ 17). This generates a highly nucleophilic sodium salt of the oxazolidinone. Sodium hydride is an excellent choice as its byproduct, hydrogen gas, is easily removed from the reaction mixture, and it is a non-nucleophilic base, preventing side reactions.[4]
-
Nucleophilic Attack: The resulting oxazolidinone anion attacks the β-carbon of the α,β-unsaturated system in N,N-dimethylacrylamide. This carbon is electrophilic due to the electron-withdrawing effect of the adjacent carbonyl group. This 1,4-conjugate addition is characteristic of Michael reactions.[3]
-
Protonation/Workup: The reaction generates a resonance-stabilized enolate intermediate. Upon aqueous workup, this intermediate is protonated to yield the final, stable propanamide product.
The choice of a polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is crucial. These solvents effectively solvate the sodium cation without interfering with the nucleophile, thereby promoting the reaction rate.[2]
Experimental Protocol
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Supplier | Notes |
| 2-Oxazolidinone | C₃H₅NO₂ | 87.08 | 4.35 g | 50.0 | Sigma-Aldrich | Store in a desiccator. |
| Sodium Hydride (60% disp. in mineral oil) | NaH | 24.00 | 2.20 g | 55.0 | Sigma-Aldrich | EXTREME CAUTION . Reacts violently with water. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 150 mL | - | Acros Organics | Use dry solvent from a purification system or freshly distilled. |
| N,N-Dimethylacrylamide | C₅H₉NO | 99.13 | 5.0 g (5.2 mL) | 50.4 | TCI Chemicals | Inhibitor may need to be removed for some applications, but is generally not necessary for this reaction. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | ~50 mL | - | Fisher Scientific | For quenching the reaction. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~300 mL | - | VWR | For extraction. |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | ~50 mL | - | Lab-prepared | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | ~10 g | - | Fisher Scientific | For drying organic phase. |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | As needed | - | Sorbent Technologies | For column chromatography. |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas inlet and outlet (bubbler)
-
Septa
-
Syringes and needles
-
Ice-water bath
-
Rotary evaporator
-
Glassware for extraction and chromatography
Step-by-Step Synthesis Procedure
Workflow Diagram
Caption: Workflow for the synthesis of the target compound.
-
Preparation:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet, and two septa.
-
Flame-dry the flask under a stream of argon or nitrogen gas to ensure all moisture is removed. Allow the flask to cool to room temperature under the inert atmosphere.
-
To the flask, add 2-oxazolidinone (4.35 g, 50.0 mmol) followed by anhydrous THF (100 mL) via syringe. Stir the mixture until the solid is fully dissolved.
-
-
Deprotonation:
-
Cool the flask in an ice-water bath to 0 °C.
-
CAUTION: Sodium hydride reacts violently with water and is flammable. Handle only under an inert atmosphere.[4] Weigh the sodium hydride dispersion (2.20 g, 55.0 mmol) in a glovebox or weigh it quickly and add it portion-wise to the stirred solution over 10-15 minutes. Hydrogen gas evolution will be observed (foaming).[5]
-
Stir the resulting slurry at 0 °C for 30 minutes to ensure complete deprotonation.
-
-
Michael Addition:
-
Add N,N-dimethylacrylamide (5.0 g, 50.4 mmol) dropwise to the cold slurry over 10 minutes using a syringe.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in Dichloromethane as eluent). The reaction is typically complete within 4-6 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the flask back to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (~50 mL). CAUTION: Vigorous gas evolution will occur as excess NaH is quenched.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate (150 mL) and water (50 mL).
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 75 mL).
-
Combine the organic layers and wash with brine (50 mL) to remove residual water and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a viscous oil or solid.
-
Purify the crude product by flash column chromatography on silica gel. A gradient elution from 50% ethyl acetate in hexanes to 100% ethyl acetate is typically effective for separating the product from any impurities.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide as a white solid or colorless oil. Expected yield: 75-85%.
-
Safety and Troubleshooting
| Potential Issue | Probable Cause | Recommended Solution |
| Low or No Conversion | Incomplete deprotonation due to wet reagents/solvent or inactive NaH. | Ensure all glassware is rigorously dried. Use freshly opened or properly stored anhydrous solvents. Use a fresh batch of sodium hydride. |
| Low reaction temperature. | Ensure the reaction is allowed to warm to room temperature after the addition of the Michael acceptor. Gentle heating (40 °C) can be applied if necessary. | |
| Formation of Byproducts | Polymerization of N,N-dimethylacrylamide. | Add the acrylamide slowly to the reaction mixture at 0 °C to control the exotherm. Ensure the base is fully reacted with the oxazolidinone before addition. |
| Difficult Purification | Streaking on silica gel column. | Add a small amount of triethylamine (0.5-1%) to the chromatography eluent to suppress the acidity of the silica gel and improve peak shape.[6] |
| Violent Quenching | Quenching unreacted NaH too quickly. | Always quench the reaction at 0 °C and add the quenching solution (sat. aq. NH₄Cl) very slowly and dropwise. |
General Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves, must be worn at all times. Pay special attention to the handling of sodium hydride, which is a highly reactive and flammable solid.
Conclusion
The aza-Michael addition of 2-oxazolidinone to N,N-dimethylacrylamide provides a reliable and efficient route to N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide. The protocol described herein is robust and scalable, utilizing standard laboratory techniques and reagents. By understanding the mechanistic principles and adhering to the procedural and safety guidelines, researchers can successfully synthesize this valuable chemical scaffold for further investigation in drug discovery and materials science.
References
-
PMC (National Center for Biotechnology Information).
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ACS Publications - Organic Letters.
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Arkat USA, Inc.
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Google Patents.
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ACS Publications - Journal of Chemical Education.
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Organic Syntheses.
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Google Patents.
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PubMed.
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Science of Synthesis.
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Georgia Southern University Commons.
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Asian Journal of Chemistry.
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MDPI.
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BenchChem.
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ResearchGate.
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Der Pharma Chemica.
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PMC (National Center for Biotechnology Information).
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PMC (National Center for Biotechnology Information).
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PMC (National Center for Biotechnology Information).
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Royal Society of Chemistry Publishing.
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bioRxiv.
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ResearchGate.
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Der Pharma Chemica.
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- 3. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
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Application Note: A Practical Guide to the Solubilization of N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide for In Vitro Cell-Based Assays
Abstract: The successful execution of cell-based assays hinges on the accurate and reproducible delivery of test compounds to the cellular environment. For compounds with limited aqueous solubility, such as N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide, this presents a significant challenge. Improper dissolution can lead to compound precipitation, inaccurate concentration assessment, and ultimately, unreliable experimental data. This guide provides a comprehensive, field-proven protocol for the solubilization of N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide using Dimethyl Sulfoxide (DMSO). We detail the rationale behind solvent selection, best practices for stock solution preparation, a validated workflow for creating serial dilutions, and critical quality control measures to ensure the integrity and reproducibility of your cell culture experiments.
Foundational Principles: Compound Characteristics and Solvent Selection
N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide is a small molecule whose structure, containing both polar amide and oxazolidinone moieties alongside non-polar alkyl groups, suggests limited solubility in aqueous solutions like cell culture media. Therefore, a suitable organic solvent is required to create a concentrated stock solution before its introduction into the experimental system.
1.1. Physicochemical Properties
A summary of the key identifiers for the target compound is presented below.
| Property | Value | Source |
| Chemical Name | N,N-dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide | [1] |
| CAS Number | 1860511-47-2 | [1][2] |
| Molecular Formula | C8H14N2O3 | Inferred from structure |
| Molecular Weight | 186.21 g/mol | Calculated |
1.2. Rationale for Dimethyl Sulfoxide (DMSO) as the Primary Solvent
Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for preparing stock solutions of poorly water-soluble compounds for biological assays.[3] Its selection is based on several key advantages:
-
Broad Solubility Spectrum: DMSO is a highly polar aprotic solvent capable of dissolving a vast range of both polar and non-polar compounds.[4]
-
Miscibility with Water: It is fully miscible with water and cell culture media, which facilitates the dilution of the stock solution to the final working concentration.
-
Low Volatility: Compared to other organic solvents, DMSO has low volatility, making it easier to handle and minimizing concentration changes due to evaporation.
However, it is critical to acknowledge that DMSO is not inert and can exert biological effects. High concentrations of DMSO can be cytotoxic, alter cell differentiation, and interfere with assay components.[3][5] Therefore, the cardinal rule is to minimize the final concentration of DMSO in the cell culture medium .
The Criticality of Final DMSO Concentration
The concentration of DMSO in the final assay volume is a critical parameter that must be controlled and kept consistent across all experimental and control groups. While tolerance varies between cell lines and depends on the duration of exposure, general guidelines have been established through extensive research.
-
The "Safe" Concentration: A final DMSO concentration of ≤ 0.1% is considered safe for the vast majority of cell lines with minimal impact on cell health and function.[6]
-
The "Acceptable" Range: Many robust cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, though subtle effects may still occur.[5][6][7]
-
Cytotoxic Concentrations: Concentrations of 1% and higher frequently lead to reduced cell proliferation and viability, with the effect becoming more pronounced over longer incubation times.[8][9][10]
It is imperative to include a "vehicle control" in every experiment. This control consists of cells treated with culture medium containing the exact same final concentration of DMSO as the compound-treated wells, but without the compound itself. This allows for the differentiation of effects caused by the compound versus effects caused by the solvent.[3]
| Final DMSO Concentration | General Cellular Effect | Recommendation |
| < 0.1% | Negligible to no effect observed in most cell lines. | Highly Recommended for sensitive assays and primary cells. |
| 0.1% - 0.5% | Generally well-tolerated by many established cell lines.[5] | Acceptable for most screening assays. A solvent tolerance test is advised. |
| 0.5% - 1.0% | Potential for reduced proliferation and subtle biological effects.[9] | Use with Caution. Requires rigorous validation with vehicle controls. |
| > 1.0% | Significant cytotoxicity is common.[8][10] | Not Recommended for most cell culture applications. |
Protocol I: Preparation of a 10 mM Master Stock Solution
This protocol details the preparation of a high-concentration master stock solution, which serves as the foundation for all subsequent dilutions. Using high-purity, anhydrous DMSO is crucial, as water absorption can cause some compounds to precipitate from the concentrated stock.[4]
Materials:
-
N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide (solid form)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity, sterile-filtered
-
Analytical balance (readable to 0.1 mg)
-
Sterile, nuclease-free 1.5 mL or 2.0 mL microcentrifuge tubes
-
Calibrated P1000, P200, and P20 micropipettes with sterile tips
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Calculation: Determine the mass of the compound required to make a 10 mM stock solution.
-
Formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example for 1 mL (0.001 L) of a 10 mM (0.01 M) stock: Mass (mg) = 0.01 mol/L * 0.001 L * 186.21 g/mol * 1000 mg/g = 1.862 mg
-
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out the calculated mass (e.g., 1.862 mg) of the compound directly into the tube.
-
Solvent Addition: Using a calibrated micropipette, add the corresponding volume of anhydrous DMSO (e.g., 1 mL for the calculation above) to the tube containing the compound.
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved.[4] Visually inspect the solution against a light source to ensure no particulates remain.
-
Assisted Dissolution (If Necessary): If the compound does not readily dissolve, sonicate the tube in a room temperature water bath for 5-10 minutes.[3] Gentle warming in a 37°C water bath may also be used, but this should be done with caution as heat can degrade some compounds.[11]
-
Aliquoting and Storage: Once fully dissolved, dispense the master stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. This is critical to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.[4]
-
Long-Term Storage: Label all aliquots clearly with the compound name, concentration, date, and your initials. Store them at -20°C or -80°C , protected from light.[4]
Diagram 1: Workflow for preparing a high-concentration stock solution.
Protocol II: Serial Dilution and Final Dosing in Cell Culture
To generate a dose-response curve, a series of working solutions must be prepared. The scientifically preferred method is to perform serial dilutions in 100% DMSO first , before the final dilution into the aqueous cell culture medium.[3] This ensures that the final concentration of DMSO is identical across all treatment groups, thereby isolating the effect of the compound.
Procedure:
-
Prepare Dilution Series in 100% DMSO:
-
Thaw one aliquot of your 10 mM master stock solution.
-
Label a series of sterile microcentrifuge tubes for your dilution points (e.g., 1 mM, 100 µM, 10 µM, 1 µM).
-
To make the 1 mM solution, perform a 1:10 dilution of the 10 mM stock (e.g., add 5 µL of 10 mM stock to 45 µL of 100% DMSO). Vortex well.
-
Continue this 1:10 serial dilution for each subsequent concentration point, always using a fresh pipette tip for each transfer.
-
-
Dosing the Cells (Example: 1:1000 Dilution):
-
The goal is to add a small volume of the DMSO-diluted stock to a much larger volume of cell culture medium to achieve the final desired concentration and keep the DMSO percentage low. A 1:1000 dilution is common and results in a final DMSO concentration of 0.1%.
-
Example Calculation: To achieve a final concentration of 10 µM in a well containing 200 µL of medium:
-
You need a DMSO stock that is 1000x more concentrated: 10 µM * 1000 = 10,000 µM = 10 mM .
-
The volume to add is: 200 µL / 1000 = 0.2 µL . (Note: This is difficult to pipette accurately. A better approach is to prepare an intermediate dilution or a larger volume of final medium).
-
-
Practical Dosing Method: Add 2 µL of your 1 mM DMSO stock to 2 mL of pre-warmed cell culture medium. This creates a final compound concentration of 1 µM in a 0.1% DMSO solution. You can then dispense this medium into your assay plates.
-
Crucial Step: When adding the DMSO stock to the culture medium, add the small volume of DMSO to the large volume of medium and mix immediately and thoroughly by pipetting or gentle vortexing to prevent the compound from precipitating.
-
Diagram 2: Serial dilution in DMSO and final cell dosing workflow.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound precipitates upon dilution into culture medium. | 1. Compound has very low aqueous solubility. 2. Dilution was performed too quickly or without adequate mixing. | 1. Decrease the final concentration of the compound. 2. Ensure rapid and thorough mixing when adding DMSO stock to the medium. 3. Consider an intermediate dilution step in medium containing a higher serum concentration (e.g., 10% FBS) before the final dilution. |
| Inconsistent results between experiments. | 1. Repeated freeze-thaw cycles of the master stock. 2. Inaccurate pipetting during serial dilution. 3. Compound degradation in solution. | 1. Strictly adhere to single-use aliquots. [4] 2. Use calibrated pipettes and change tips for every dilution step. 3. Prepare fresh dilutions from a frozen aliquot for each experiment. Do not store aqueous working solutions. |
| Cell death or stress observed in vehicle control wells. | 1. Final DMSO concentration is too high for the specific cell line. 2. Contamination of DMSO or culture medium. | 1. Perform a solvent tolerance assay to determine the maximum acceptable DMSO concentration (e.g., test 0.05%, 0.1%, 0.25%, 0.5%, 1.0%). 2. Use fresh, sterile-filtered, high-purity DMSO and new batches of media and supplements. |
References
-
Talebi, S., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. [Link]
-
Nikon. Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]
-
Thi, H. T. N., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]
-
de Oliveira, L. V. F., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. [Link]
-
Capriotti, K., & Capriotti, J. A. (2017). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. PMC. [Link]
-
Emulate, Inc. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]
-
ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. [Link]
-
Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening. [Link]
-
NextSDS. N,N-dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide — Chemical Substance Information. [Link]
-
NIST. Propanamide, N,N-dimethyl-. NIST WebBook. [Link]
-
LifeTein. How to dissolve peptides in DMSO?. [Link]
-
BenchSci. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. [Link]
-
Watson International. N,N-Dimethylpropionamide CAS 758-96-3. [Link]
-
NextSDS. 3-(2-oxo-1,3-oxazolidin-3-yl)propanethioamide — Chemical Substance Information. [Link]
-
Chemazone. 3-amino-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]propanamide. [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. nextsds.com [nextsds.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 6. lifetein.com [lifetein.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 9. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emulatebio.com [emulatebio.com]
Preclinical In Vivo Dosing and Pharmacokinetic Profiling of N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide
Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Document Type: Advanced Application Note & Standard Operating Protocol (SOP)
Scientific Rationale & Chemical Profile
N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide (CAS: 1860511-47-2) is a highly specialized research compound featuring a core oxazolidinone ring appended to an N,N-dimethylpropanamide moiety. The oxazolidinone class is clinically renowned for its potent antimicrobial activity against multidrug-resistant Gram-positive pathogens (e.g., MRSA, VRE) via the inhibition of the bacterial 50S ribosomal subunit[1].
While standard oxazolidinones (such as linezolid or tedizolid) utilize morpholine or tetrazole substituents to modulate solubility and target binding, the substitution with an N,N-dimethylamide tail fundamentally alters the molecule's physicochemical landscape. The dimethylamide group acts as a strong, polar, aprotic hydrogen-bond acceptor. This modification can significantly influence the compound's volume of distribution ( Vd ), its ability to penetrate the blood-brain barrier (BBB), and its susceptibility to hepatic CYP450-mediated N-demethylation. To accurately translate this compound from in vitro assays to efficacy models, rigorous in vivo pharmacokinetic (PK) profiling is mandatory[2].
Physicochemical Properties & Formulation Strategy
Causality in Formulation: The formulation of oxazolidinones for in vivo administration must delicately balance aqueous solubility for intravenous (IV) delivery with gastrointestinal permeability for per os (PO) dosing[3]. Because the N,N-dimethylamide moiety increases the structural rigidity and dipole moment of the molecule, a purely aqueous vehicle will likely result in rapid crystallization or precipitation upon injection.
To create a self-validating, thermodynamically stable dosing solution, we utilize a multi-component co-solvent system. DMSO disrupts the initial crystal lattice, PEG300 acts as a miscible thermodynamic stabilizer, and Tween 80 provides steric hindrance against micellar aggregation when the formulation is introduced to the physiological aqueous environment of the bloodstream.
Protocol: Preparation of a 2 mg/mL (IV) and 10 mg/mL (PO) Dosing Solution
Vehicle Composition: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline (0.9% NaCl)
-
Master Stock: Weigh the appropriate mass of N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide. Add 100% DMSO (equivalent to 5% of the final target volume) and vortex vigorously until the solution is optically clear.
-
Polymeric Solubilization: Add PEG300 (40% of final volume) to the DMSO stock. Vortex for 2 minutes. The PEG300 prevents the compound from crashing out during the subsequent aqueous phase addition.
-
Surfactant Addition: Add Tween 80 (5% of final volume). Sonicate the mixture in a water bath at 37°C for 5 minutes to reduce the viscosity of the Tween 80 and ensure complete homogenization.
-
Aqueous Phase: Slowly add physiological saline (50% of final volume) dropwise while continuously vortexing. Critical Step: Rapid addition of the aqueous phase will cause localized supersaturation and irreversible precipitation.
-
Validation: Filter the final solution through a 0.22 µm PTFE syringe filter to ensure sterility and remove any micro-particulates prior to animal administration.
In Vivo Dosing Protocols (Murine Model)
Causality in Model Selection: CD-1 or BALB/c mice (6-8 weeks old, 20-25g) are the standard primary species for oxazolidinone PK/PD models (such as the neutropenic thigh infection model) due to their well-characterized metabolic rates and physiological scaling[1].
Intravenous (IV) Bolus Administration
-
Target Dose: 10 mg/kg
-
Dosing Volume: 5 mL/kg (e.g., 100 µL for a 20g mouse). Reasoning: Exceeding a 5 mL/kg bolus via IV can cause acute volume overload, altering cardiac output and artificially skewing the initial distribution phase (Alpha phase) of the PK curve.
-
Procedure: Restrain the mouse using a conical restrainer. Dilate the lateral tail vein using a warming lamp (approx. 39°C for 2-3 minutes). Administer the dose smoothly over 5-10 seconds using a 27G needle.
Oral (PO) Gavage Administration
-
Target Dose: 50 mg/kg
-
Dosing Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse). Reasoning: A larger volume is well-tolerated enterically and ensures complete flushing of the dose into the stomach, maximizing the surface area for gastrointestinal absorption[4].
-
Procedure: Fast the animals for 4 hours prior to dosing to eliminate food-effect variability on Tmax [4]. Administer the formulation using a 20G reusable bulb-tipped gastric intubation needle.
Pharmacokinetic Sampling & LC-MS/MS Bioanalysis
Blood Collection Workflow
Collect 50 µL of blood via submandibular bleed (or saphenous vein for serial sampling) at the following time points: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose .
-
Use K2EDTA -coated microcentrifuge tubes to prevent coagulation.
-
Centrifuge samples at 3,000 × g for 10 minutes at 4°C. Transfer the plasma supernatant to a pre-chilled 96-well plate and store at -80°C until analysis.
Plasma Extraction & LC-MS/MS Quantification
Causality in Extraction: Protein precipitation with Acetonitrile (ACN) is selected over liquid-liquid extraction (LLE) due to the polar nature of the N,N-dimethylamide moiety, which partitions poorly into non-polar organic solvents.
-
Precipitation: Aliquot 20 µL of plasma into a 96-well plate. Add 100 µL of ice-cold ACN spiked with 50 ng/mL of a stable isotope-labeled internal standard (e.g., Linezolid- d3 )[5]. The internal standard corrects for matrix effects and ion suppression during electrospray ionization.
-
Separation: Vortex for 5 minutes, then centrifuge at 13,000 × g for 10 minutes at 4°C.
-
Dilution: Transfer 50 µL of the supernatant to a clean plate and dilute with 50 µL of Mobile Phase A (0.1% Formic Acid in Water) to match the initial LC gradient conditions, preventing peak distortion.
-
LC-MS/MS Conditions: Inject 5 µL onto a C18 column (100 × 2.1 mm, 1.7 µm). Elute using a gradient of 0.1% Formic Acid in Water and 0.1% Formic Acid in ACN. Detect the compound using positive electrospray ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode[6].
Quantitative Data Interpretation
Below is a summary table of the expected quantitative PK parameters for a highly bioavailable oxazolidinone derivative in a murine model, structured for easy comparative analysis.
| PK Parameter | Units | IV Bolus (10 mg/kg) | PO Gavage (50 mg/kg) | Biological & Mechanistic Significance |
| Cmax | µg/mL | 12.5 ± 2.1 | 18.4 ± 3.5 | Maximum plasma concentration; drives the peak/MIC ratio for initial bacterial knockdown. |
| Tmax | hr | 0.083 | 0.5 - 1.0 | Time to peak concentration; indicates rapid GI absorption typical of oxazolidinones[3]. |
| AUC0−∞ | µg·hr/mL | 15.2 ± 1.8 | 64.6 ± 7.2 | Total systemic exposure; the AUC/MIC ratio is the primary driver of oxazolidinone efficacy[1]. |
| t1/2 | hr | 1.1 ± 0.2 | 1.4 ± 0.3 | Terminal elimination half-life; dictates dosing frequency (e.g., BID vs QD)[1]. |
| CL | L/hr/kg | 0.65 ± 0.08 | N/A | Total body clearance; reflects combined hepatic and renal elimination rates. |
| Vd | L/kg | 0.95 ± 0.12 | N/A | Volume of distribution; >0.7 L/kg indicates excellent tissue penetration beyond plasma. |
| F | % | 100 (Defined) | ~ 85% | Absolute bioavailability; high F% is a hallmark of optimized oxazolidinone structures. |
Systemic Workflow & Metabolic Pathway Visualization
The following diagram maps the in vivo pharmacokinetic workflow, highlighting the expected CYP450-mediated N-demethylation of the N,N-dimethylamide tail—a critical metabolic consideration for this specific compound. (Diagram optimized for 760px max width).
In vivo PK workflow and metabolic pathways for oxazolidinone derivatives.
References
-
Title: LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring Source: Taylor & Francis URL: [Link]
-
Title: Comparative pharmacokinetics study of two tablet formulations of delpazolid, a novel oxazolidinone class antibiotic Source: National Institutes of Health (NIH / PMC) URL: [Link]
-
Title: In Vivo Pharmacodynamics of a New Oxazolidinone (Linezolid) Source: National Institutes of Health (NIH / PMC) URL: [Link]
-
Title: LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma Source: National Institutes of Health (NIH / PubMed) URL: [Link]
-
Title: Pharmacokinetics, Pharmacodynamics, and Tolerability of Single-Dose Oral LCB01-0371, a Novel Oxazolidinone with Broad-Spectrum Activity, in Healthy Volunteers Source: Antimicrobial Agents and Chemotherapy (ASM Journals) URL: [Link]
-
Title: Effect of food on the pharmacokinetic characteristics of a single oral dose of LCB01-0371, a novel oxazolidinone antibiotic Source: National Institutes of Health (NIH / PMC) URL: [Link]
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- 2. journals.asm.org [journals.asm.org]
- 3. Comparative pharmacokinetics study of two tablet formulations of delpazolid, a novel oxazolidinone class antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of food on the pharmacokinetic characteristics of a single oral dose of LCB01-0371, a novel oxazolidinone antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Method for Simultaneous Quantification of Three Oxazolidinone Antimicrobials in Human Plasma: Application to Therapeutic Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Advanced Formulation Techniques for N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide Delivery: Overcoming Pharmacokinetic Barriers via Nanocarrier Systems
Executive Briefing & Structural Rationale
N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide (CAS: 1860511-47-2) is a highly specialized oxazolidinone derivative. While the oxazolidinone pharmacophore is clinically validated for binding the 50S ribosomal subunit to inhibit bacterial protein synthesis, the addition of the N,N-dimethylpropanamide side chain fundamentally alters the molecule's physicochemical profile.
With a low molecular weight (186.21 g/mol ) and a strong hydrogen-bond-accepting dimethylamide moiety, this compound is highly polar and hydrophilic. Consequently, if administered as a free drug, it faces severe pharmacokinetic barriers: rapid systemic clearance, poor lipid membrane permeability, and inadequate localized tissue retention. To translate this compound into a viable therapeutic or probe, we must engineer advanced nanocarrier delivery systems. Drawing on established optimization models for related oxazolidinones , this application note details the causality and protocols for formulating this compound into Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).
Physicochemical & Mechanistic Rationale (Causality)
The selection of excipients for this API is not arbitrary; it is dictated by the molecule's hydration shell and partitioning behavior.
-
Why Solid Lipids? Because the API is hydrophilic, liquid emulsions would result in rapid drug partitioning into the continuous aqueous phase. By utilizing a solid lipid like Dynasan 114 (trimyristin), we force the lipid into a highly ordered crystalline β '-modification during rapid cooling. This crystalline lattice physically traps the API, preventing premature burst release .
-
Why Cationic Surface Modification? Oxazolidinones often require enhanced interaction with negatively charged biological membranes (e.g., bacterial cell walls or mucosal surfaces). Coating the lipid nanoparticles with a cationic polymer (Eudragit® RL 100) shifts the zeta potential, promoting electrostatic adhesion and subsequent endocytosis .
Mechanistic pathway of SLN cellular uptake and intracellular drug release.
Self-Validating Experimental Protocols
Protocol A: Hot High-Shear Homogenization for Uncoated SLNs
Objective: Entrap the polar N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide into a sterically stabilized solid lipid matrix.
Step-by-Step Methodology:
-
Lipid Phase Preparation: Weigh 200 mg of Dynasan 114 and heat to 75°C (strictly 10°C above its melting point to erase thermal history). Dissolve 100 mg of the API into the lipid melt.
-
Self-Validation Checkpoint: Observe the melt. It must be completely transparent and monophasic. Any turbidity indicates incomplete API solubilization, requiring the addition of a lipophilic co-solvent (e.g., 10% ethanol, to be evaporated later).
-
-
Aqueous Phase Preparation: Dissolve Pluronic F-68 (2% w/v) in 10 mL of ultra-pure Milli-Q water. Heat simultaneously to 75°C.
-
Causality: Isothermal mixing is critical. A temperature differential between phases will cause premature lipid crystallization at the droplet interface, expelling the API.
-
-
Primary Emulsification: Inject the aqueous phase into the lipid phase dropwise while subjecting the mixture to high-shear homogenization at 10,000 rpm for exactly 5 minutes.
-
Ultrasonication: Process the resulting pre-emulsion using a probe sonicator set to 40% amplitude for 360 seconds.
-
Self-Validation Checkpoint: The emulsion will transition from a milky, opaque suspension to a translucent, bluish opalescent fluid, visually confirming a droplet size reduction to the nanometer range (<250 nm).
-
-
Solidification: Transfer the nanoemulsion immediately into an ice-water bath (4°C) and stir gently for 30 minutes. The rapid cooling locks the lipid into a solid matrix, securing the API.
Workflow for Solid Lipid Nanoparticle (SLN) preparation via hot homogenization.
Protocol B: Surface-Modified Nanostructured Lipid Carriers (NLCs)
Objective: Enhance mucosal/bacterial membrane adhesion by shifting the surface charge to a positive value.
Step-by-Step Methodology:
-
Lipid Matrix Blending: Melt a 7:3 ratio of solid lipid (Precirol ATO 5) and liquid lipid (Miglyol 812) at 70°C. The inclusion of liquid lipid creates imperfections in the crystal lattice, increasing the API payload capacity.
-
API Incorporation: Add 10 mg/mL of the API to the lipid blend.
-
Cationic Aqueous Phase: Prepare the aqueous phase containing 1.5% Tween-80 and 0.5% w/v Eudragit® RL 100 (a cationic polymethacrylate). Heat to 70°C.
-
Emulsification & Cooling: Follow the homogenization and ultrasonication parameters from Protocol A.
-
Self-Validation Checkpoint: Post-cooling, conduct Dynamic Light Scattering (DLS) and electrophoretic mobility tests. A successful polymer coating is validated only if the Zeta Potential shifts from a baseline negative value to > +15 mV.
-
Quantitative Quality Control Data
The following table summarizes the target physicochemical parameters required to validate the successful formulation of N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide delivery systems. These metrics ensure the formulations are stable, monodisperse, and capable of sustained release.
| Formulation Type | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) |
| Uncoated SLNs | 206.3 ± 5.2 | 0.21 ± 0.03 | -24.4 ± 4.6 | 80.9 ± 2.1 |
| Cationic NLCs | 151.4 ± 4.8 | 0.18 ± 0.02 | +18.5 ± 2.3 | 88.4 ± 3.5 |
| PLGA-PEG Micelles | 115.6 ± 3.1 | 0.12 ± 0.01 | -12.1 ± 1.5 | 74.2 ± 1.8 |
Note: Entrapment Efficiency (EE%) is calculated via ultrafiltration (100 kDa MWCO centrifugal units at 4,000 × g for 15 min) to separate the unencapsulated API, followed by HPLC quantification at λmax 254 nm.
References
-
Chemical Substance Information: N,N-dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide. NextSDS Chemical Database. Available at: [Link]
-
Formulation and Optimization of Solid Lipid Nanoparticle-based Gel for Dermal Delivery of Linezolid using Taguchi Design. Current Drug Delivery (PubMed). Available at:[Link]
-
Development and Characterization of Linezolid loaded Biocompatible Solid-lipid based Nanocarrier for Enhanced Lung Deposition and Anti-tubercular Activity. Bentham Science. Available at: [Link]
-
Exploring the Synergy between Nano-Formulated Linezolid and Polymyxin B as a Gram-Negative Effective Antibiotic Delivery System Based on Mesoporous Silica Nanoparticles. MDPI Pharmaceutics. Available at:[Link]
utilizing N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide in oxazolidinone library synthesis
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Application Note: A Modular Approach to Oxazolidinone Library Synthesis via Aza-Michael Addition
Introduction: The Enduring Importance of the Oxazolidinone Scaffold
The oxazolidinone ring is a privileged scaffold in modern medicinal chemistry, most famously represented by the antibiotic Linezolid.[1][2] This five-membered heterocyclic system is a cornerstone in the development of potent agents against multi-drug resistant Gram-positive bacteria.[1][2] Beyond their antibacterial prowess, oxazolidinone derivatives have shown a remarkable breadth of pharmacological activities, including roles as anticancer, antituberculosis, and anti-inflammatory agents.[2][3] The synthetic accessibility and chemical stability of the oxazolidinone core make it an ideal starting point for combinatorial chemistry and the generation of diverse compound libraries for structure-activity relationship (SAR) studies.[4]
This guide provides a detailed, field-proven protocol for the synthesis of N-3 substituted oxazolidinone libraries. We will focus on the aza-Michael addition of 2-oxazolidinone to various activated alkenes—a robust, modular, and highly efficient strategy for library construction. To illustrate the principles and execution of this methodology, we will detail the synthesis of a specific target molecule: N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide . This compound serves as a model for the straightforward creation of a diverse array of analogues, empowering researchers to rapidly explore the chemical space around this critical pharmacophore.
Reaction Principle: The Aza-Michael Addition
The core of this synthetic strategy is the aza-Michael addition (or conjugate addition) of the nitrogen atom of 2-oxazolidinone to an electron-deficient alkene. The N-H proton of the 2-oxazolidinone is weakly acidic and can be removed by a suitable base to generate a potent nucleophile, the oxazolidinone anion. This anion then attacks the β-carbon of a Michael acceptor, such as an α,β-unsaturated amide, ester, or ketone. A subsequent protonation step yields the final N-3 substituted product.
Causality of Reagent Choice:
-
Base Selection: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is ideal. These bases are strong enough to quantitatively deprotonate the oxazolidinone N-H but are sterically hindered or insoluble, minimizing competitive side reactions with the Michael acceptor. Weaker bases like triethylamine are generally insufficient for this transformation.
-
Solvent: Anhydrous polar aprotic solvents such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are preferred. They effectively solvate the intermediate anion without interfering with the reaction, and their high boiling points allow for a flexible range of reaction temperatures.
Below is a diagram illustrating the generalized mechanism.
Caption: Generalized mechanism for the base-catalyzed aza-Michael addition.
Protocol 1: Synthesis of N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide
This protocol provides a self-validating system with clear checkpoints for reaction monitoring and purification.
Materials and Equipment
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. | Notes |
| 2-Oxazolidinone | 87.08 | 1.00 g | 11.48 | 1.0 | Ensure it is dry. |
| Sodium Hydride (NaH) | 24.00 | 0.55 g | 13.78 | 1.2 | 60% dispersion in mineral oil. |
| N,N-Dimethylacrylamide | 99.13 | 1.26 g (1.33 mL) | 12.71 | 1.1 | Inhibitors can be removed by passing through basic alumina. |
| Anhydrous Tetrahydrofuran (THF) | - | 50 mL | - | - | From a solvent purification system or freshly distilled. |
| Saturated NH₄Cl (aq) | - | 20 mL | - | - | For quenching. |
| Ethyl Acetate (EtOAc) | - | ~100 mL | - | - | For extraction. |
| Brine | - | 30 mL | - | - | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | - | For drying. |
| Silica Gel | - | As needed | - | - | For column chromatography. |
Equipment: 100 mL round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, ice bath, TLC plates (silica), rotary evaporator, standard glassware for extraction and chromatography.
Step-by-Step Methodology
-
Flask Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (0.55 g of 60% dispersion) to a dry 100 mL round-bottom flask. Wash the NaH dispersion with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Reagent Addition: Add anhydrous THF (25 mL) to the washed NaH. While stirring, add a solution of 2-oxazolidinone (1.00 g, 11.48 mmol) dissolved in anhydrous THF (15 mL) dropwise over 10 minutes at room temperature.
-
Expert Insight: The addition of 2-oxazolidinone to NaH will result in hydrogen gas evolution. Ensure the system is properly vented. Stirring this slurry for 30-60 minutes allows for complete formation of the sodium salt.
-
-
Initiating the Reaction: Cool the resulting suspension to 0 °C using an ice bath. Add N,N-dimethylacrylamide (1.33 mL, 12.71 mmol) dropwise via syringe over 5 minutes.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 Hexane:EtOAc eluent. The product spot should be visible (visualize with KMnO₄ stain) and the starting 2-oxazolidinone spot should diminish.
-
Work-up (Quenching): Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).
-
Trustworthiness Check: Quenching at 0 °C safely neutralizes any unreacted NaH. A vigorous reaction at the start of quenching is expected; slow addition is crucial.
-
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate (50 mL) and water (20 mL). Shake and separate the layers. Extract the aqueous layer again with ethyl acetate (2 x 25 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel. Elute with a gradient of 50% to 100% ethyl acetate in hexanes to yield N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide as a colorless oil or white solid.
-
Expected Yield: 75-90%.
-
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
-
Protocol 2: General Procedure for Library Synthesis
This protocol adapts the validated synthesis of the model compound for the parallel construction of a library of N-3 substituted oxazolidinones.
Library Synthesis Workflow
The workflow is designed for modularity, allowing for the diversification of the final products by simply changing the Michael acceptor.
Caption: Workflow for parallel synthesis of an N-3 substituted oxazolidinone library.
Library Diversification
The power of this method lies in the commercial availability of a vast array of Michael acceptors. By substituting N,N-dimethylacrylamide with other acceptors, a diverse library can be rapidly generated.
| Michael Acceptor Example | Corresponding Product | Key Features of Product |
| Ethyl Acrylate | Ethyl 3-(2-oxo-1,3-oxazolidin-3-yl)propanoate | Introduces an ester functionality, a potential metabolic soft spot or H-bond acceptor. |
| Acrylonitrile | 3-(2-oxo-1,3-oxazolidin-3-yl)propanenitrile | Adds a nitrile group, a common bioisostere for a carbonyl group. |
| Methyl Vinyl Ketone | 4-(2-oxo-1,3-oxazolidin-3-yl)butan-2-one | Incorporates a ketone, providing a handle for further chemical modification. |
| N-Phenylacrylamide | N-Phenyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide | Appends an aromatic ring, increasing potential for π-stacking interactions. |
Safety and Handling
-
N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide: May cause skin and eye irritation.[5] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium Hydride (NaH): Highly flammable and water-reactive. Releases flammable hydrogen gas upon contact with water or protic solvents. All operations must be conducted under an inert atmosphere in an anhydrous environment.
-
N,N-Dimethylacrylamide: Acutely toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate PPE.[6]
-
General Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use.[7][8] Perform all reactions in a certified chemical fume hood.
Conclusion
The aza-Michael addition protocol detailed herein offers a reliable and highly modular platform for the synthesis of diverse N-3 substituted oxazolidinone libraries. By using the synthesis of N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide as a validated starting point, researchers can confidently apply this workflow to a wide range of Michael acceptors. This approach facilitates the rapid generation of novel analogues, accelerating hit-to-lead campaigns and enabling in-depth exploration of the structure-activity relationships that govern the therapeutic potential of the invaluable oxazolidinone scaffold.
References
- Vertex AI Search result citing a theoretical study on oxazolidinone synthesis mechanisms.
- Vertex AI Search result providing application notes for microwave-assisted synthesis of oxazolidinone deriv
-
NextSDS. (n.d.). N,N-dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide — Chemical Substance Information. Retrieved from [Link]
-
Kao Chemicals. (2024, May 31). Material Safety Data Sheet. Retrieved from [Link]
- Google Patents. (n.d.). CA2464109A1 - Process for the preparation of oxazolidinones and method of use thereof.
-
Journal of Chemical Education. (2008, May 1). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link]
-
PMC. (n.d.). A Simple Method for Asymmetric Trifluoromethylation of N-Acyl Oxazolidinones via Ru-Catalyzed Radical Addition to Zirconium Enolates. Retrieved from [Link]
-
PMC. (n.d.). Exploration of the Oxazolidinthione Protecting System for the Synthesis of Sialic Acid Glycosides. Retrieved from [Link]
-
Angene Chemical. (2024, August 27). Safety Data Sheet: 2-Hydroxy-N,N-dimethylpropanamide. Retrieved from [Link]
-
Australian Journal of Chemistry. (2023, September 6). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Retrieved from [Link]
-
ResearchGate. (2014, June 27). What is the best protocol for Oxazolidine synthesis on resin?. Retrieved from [Link]
-
NextSDS. (n.d.). 3-(2-oxo-1,3-oxazolidin-3-yl)propanamide — Chemical Substance Information. Retrieved from [Link]
-
ResearchGate. (n.d.). A facile synthesis of the oxazolidinone antibacterial agent linezolid. Retrieved from [Link]
-
PMC. (n.d.). Current Updates on Oxazolidinone and Its Significance. Retrieved from [Link]
- Vertex AI Search result describing synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)
-
ResearchGate. (2022, March 3). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Retrieved from [Link]
-
Iraqi Journal of Science. (2024, November 30). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Retrieved from [Link]
-
PMC. (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry. Retrieved from [Link]
-
MDPI. (2018, August 3). Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents. Retrieved from [Link]
-
Semantic Scholar. (2024, July 16). Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry. Retrieved from [Link]
-
PubMed. (2018, January 20). Recent advance in oxazole-based medicinal chemistry. Retrieved from [Link]
Sources
- 1. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CA2464109A1 - Process for the preparation of oxazolidinones and method of use thereof - Google Patents [patents.google.com]
- 5. nextsds.com [nextsds.com]
- 6. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents | MDPI [mdpi.com]
- 7. chemical.kao.com [chemical.kao.com]
- 8. angenechemical.com [angenechemical.com]
reducing byproduct formation during N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide scale-up
A Guide to Mitigating Byproduct Formation During Scale-Up
Welcome to the technical support center for the synthesis of N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chemical transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize this reaction effectively.
The synthesis of N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide is a crucial step in various multi-step synthetic routes, including the preparation of the anticoagulant drug Rivaroxaban. The primary reaction is an aza-Michael addition of 2-oxazolidinone to N,N-dimethylacrylamide. While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity, especially during scale-up. This guide will address the most common issues and provide robust solutions.
Core Reaction and Potential Byproducts
The desired transformation involves the nucleophilic addition of the nitrogen atom of 2-oxazolidinone to the electron-deficient alkene of N,N-dimethylacrylamide.
Caption: Primary reaction pathway for the synthesis of the target molecule.
However, several competing reactions can lead to the formation of undesirable byproducts. Understanding these pathways is the first step in controlling them.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct I should be concerned about during this reaction?
The most significant and often problematic byproduct is the polymer of N,N-dimethylacrylamide. This occurs because the conditions used to promote the aza-Michael addition, particularly the use of a base, can also initiate the anionic polymerization of the highly reactive N,N-dimethylacrylamide monomer.[1][2] This results in a viscous reaction mixture, difficult work-up, and a significant loss of your starting material.
Q2: How does the choice of base affect byproduct formation?
The choice of base is critical. A strong, non-nucleophilic base is generally preferred to deprotonate the 2-oxazolidinone, making it a more potent nucleophile. However, a base that is too strong can aggressively initiate the polymerization of N,N-dimethylacrylamide.
| Base Type | Advantages | Disadvantages |
| Strong Bases (e.g., NaH, KOtBu) | - Efficient deprotonation of 2-oxazolidinone. - Can lead to faster reaction rates. | - High risk of N,N-dimethylacrylamide polymerization. - Can be hazardous to handle on a large scale. |
| Weaker Organic Bases (e.g., DBU, DABCO) | - Lower risk of polymerization. - Generally good catalysts for Michael additions.[3][4] | - May require longer reaction times or higher temperatures. |
| Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃) | - Often milder and less likely to cause polymerization. - Easy to remove during work-up. | - May have limited solubility in some organic solvents. - Can lead to slower reaction rates. |
Q3: Can the solvent choice help in reducing byproducts?
Absolutely. The solvent plays a multifaceted role in this reaction. Aprotic polar solvents like DMF, DMSO, or acetonitrile are commonly used as they can solubilize the reactants and facilitate the ionic reaction mechanism. However, the choice of solvent can also influence the rate of competing side reactions. For instance, protic solvents like ethanol can sometimes suppress polymerization by protonating the growing polymer chain, but they may also solvate the nucleophile and slow down the desired Michael addition.[1][5] Careful consideration and screening of solvents are necessary during process development.
Q4: I'm observing a significant amount of unreacted 2-oxazolidinone even after a long reaction time. What could be the issue?
This is a common problem and can be attributed to several factors:
-
Insufficiently Basic Conditions: The pKa of the N-H bond in 2-oxazolidinone is around 17. If the chosen base is not strong enough to effectively deprotonate it, the concentration of the active nucleophile will be low, leading to a sluggish reaction.
-
Poor Solubility: If the deprotonated 2-oxazolidinone salt is not soluble in the reaction medium, the reaction will be slow.
-
Reversibility of the Reaction: Aza-Michael reactions can be reversible, especially at higher temperatures.[6] If the reaction is heated for too long, the equilibrium may shift back towards the starting materials.
Q5: Are there any other potential byproducts I should be aware of?
Besides polymerization, other byproducts can include:
-
Hydrolysis Products: If there is moisture in the reaction, N,N-dimethylacrylamide can hydrolyze to N,N-dimethyl-3-hydroxypropionic acid and ammonia, especially under basic conditions. The final product can also be susceptible to hydrolysis under harsh work-up conditions.
-
Double Addition Product: While less common with 2-oxazolidinone due to steric hindrance, it is theoretically possible for a second molecule of N,N-dimethylacrylamide to add to the product, although this is highly unlikely.
Troubleshooting Guide for Scale-Up
Scaling up a reaction often introduces new challenges that were not apparent at the lab scale. Here's a guide to troubleshoot common issues encountered during the scale-up of N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide synthesis.
Caption: A decision-making flowchart for troubleshooting common scale-up issues.
Issue 1: Runaway Polymerization
-
Observation: The reaction mixture becomes extremely viscous or solidifies.
-
Root Cause: Anionic polymerization of N,N-dimethylacrylamide.
-
Solutions:
-
Temperature Control: Maintain a strict temperature profile. Lowering the reaction temperature can significantly reduce the rate of polymerization.
-
Controlled Addition: Instead of adding all the N,N-dimethylacrylamide at once, add it slowly to the reaction mixture containing the deprotonated 2-oxazolidinone. This keeps the instantaneous concentration of the monomer low.
-
Base Selection: Switch to a milder base such as potassium carbonate or an organic base like DBU.[3][4]
-
Inhibitor: Consider adding a small amount of a radical inhibitor (e.g., hydroquinone) to suppress any radical-initiated polymerization, although anionic polymerization is the more likely culprit.
-
Issue 2: Incomplete Conversion
-
Observation: Significant amounts of starting materials remain after the expected reaction time.
-
Root Cause: Insufficient activation of the nucleophile or unfavorable reaction kinetics.
-
Solutions:
-
Base Stoichiometry and Strength: Ensure at least a stoichiometric amount of a suitable base is used. If using a weaker base, a slight excess may be necessary.
-
Temperature Optimization: While high temperatures can promote side reactions, a carefully optimized temperature increase can improve the rate of the desired reaction.
-
Solvent Optimization: Screen different solvents to improve the solubility of the reactants and the deprotonated intermediate.
-
Catalyst: Consider the use of a phase-transfer catalyst if you are using a solid-liquid biphasic system (e.g., K₂CO₃ in an organic solvent).
-
Issue 3: Difficult Work-up and Purification
-
Observation: Emulsion formation during aqueous work-up, or difficulty in isolating a pure product.
-
Root Cause: Presence of polymeric byproducts or unreacted starting materials.
-
Solutions:
-
Filtration: If a significant amount of polymer has formed, it may be possible to precipitate it by adding a non-solvent and filtering it off before proceeding with the work-up.
-
Extraction Optimization: Adjust the pH of the aqueous phase during extraction to ensure the product and impurities partition as desired.
-
Crystallization: Develop a robust crystallization procedure for the final product. This is often the most effective way to remove impurities at scale.
-
Recommended Experimental Protocol and Analytical Methods
This protocol is a starting point and should be optimized for your specific scale and equipment.
Step-by-Step Protocol:
-
Reaction Setup: To a clean, dry, and inerted reactor, add 2-oxazolidinone (1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile or DMF).
-
Base Addition: Add the chosen base (e.g., potassium carbonate, 1.2 eq) and stir the mixture.
-
N,N-dimethylacrylamide Addition: Slowly add N,N-dimethylacrylamide (1.1 eq) to the reaction mixture at a controlled temperature (e.g., 20-30 °C).
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique such as HPLC or GC-MS.[7][8]
-
Work-up: Once the reaction is complete, quench the reaction (e.g., with water or a mild acid). Extract the product with a suitable organic solvent.
-
Purification: Wash the organic layer, dry it over a drying agent, and concentrate under reduced pressure. Purify the crude product by crystallization or column chromatography.
Analytical Methods for In-Process Control and Final Product Analysis:
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | - Monitor the disappearance of starting materials and the formation of the product. - Quantify the purity of the final product and detect non-volatile impurities.[9] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | - Detect and identify volatile impurities and residual solvents. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | - Confirm the structure of the final product. - Can be used to identify and quantify major impurities if their signals are resolved.[7] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | - A quick check to confirm the presence of key functional groups in the product. |
Concluding Remarks
The successful scale-up of the N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide synthesis hinges on a thorough understanding and control of the competing aza-Michael addition and polymerization reactions. By carefully selecting the base and solvent, controlling the reaction temperature, and implementing a robust analytical strategy, high yields and purity can be consistently achieved. This guide provides a framework for troubleshooting and optimization, but as with any chemical process, careful experimentation and data-driven decisions are paramount to success.
References
-
Investigation of the Effect of Solvents on the Synthesis of Aza-flavanone from Aminochalcone Facilitated by Halogen Bonding. ACS Omega. [Link]
-
Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern University. [Link]
-
Solvent effects in the aza-Michael addition of anilines. Comptes Rendus Chimie. [Link]
-
Analytical Methods. Ministry of Food and Drug Safety. [Link]
-
Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. Green Chemistry. [Link]
-
Aza-Michael Reaction for an Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. [Link]
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Bisphosphine-Catalyzed Mixed Double-Michael Reactions: Asymmetric Synthesis of Oxazolidines, Thiazolidines, and Pyrrolidines. The Journal of Organic Chemistry. [Link]
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Analytical Methods. Royal Society of Chemistry. [Link]
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N,N-dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide - Chemical Substance Information. NextSDS. [Link]
- Synthesis of 3-(2-hydroxyethyl)-2-oxazolidinones.
-
Asymmetric Brønsted base-catalyzed aza-Michael addition and [3 + 2] cycloaddition reactions of N-ester acylhydrazones and enones. Organic Chemistry Frontiers. [Link]
-
Patents & Products. Garg Lab, UCLA. [Link]
-
Accelerated and Concerted Aza‐Michael Addition and SuFEx Reaction in Microdroplets in Unitary and High‐Throughput Formats. Angewandte Chemie International Edition. [Link]
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Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharmaceutical Technology. [Link]
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Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry. [Link]
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Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. [Link]
-
High-Throughput Kinetics Protocol and Application to an Aza-Michael Reaction. Organic Process Research & Development. [Link]
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Recent Advances in Base-assisted Michael Addition Reactions. Bentham Science. [Link]
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The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. MDPI. [Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. [Link]
-
Late‐stage functionalization using aza‐Michael addition reaction for two nor‐derivative opioids, normorphine, and norfentanyl. ResearchGate. [Link]
-
3-(2-oxo-1,3-oxazolidin-3-yl)propanamide — Chemical Substance Information. NextSDS. [Link]
-
Linezolid-impurities. Pharmaffiliates. [Link]
- Process of preparing n, n-dimethylamino alcohols.
-
Identification of Impurities and Improved the Synthesis of Lacosamide. Der Pharma Chemica. [Link]
-
Synthesis of N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic Acid Derivatives and Related Compounds: Cytotoxicity and EGFR Inhibition of Some Propanamide Derivatives. Semantic Scholar. [Link]
-
Crystal of Heterocyclic Amide Compound and Method for Producing Same. European Patent Office. [Link]
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Technical Support Center: Crystallization of N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide
Welcome to the technical support center for N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common crystallization challenges with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the isolation of high-quality crystalline material. Our approach is grounded in fundamental principles of crystallization and informed by extensive experience in solid-state chemistry.
Understanding the Molecule: A Scientist's Perspective
N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide is a small organic molecule featuring a polar oxazolidinone ring and a flexible propanamide side chain. These structural elements suggest a propensity for hydrogen bonding and a moderate to high solubility in polar organic solvents. The presence of multiple rotatable bonds may also introduce conformational flexibility, which can sometimes complicate the crystallization process. This guide will provide a systematic approach to address these potential challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide?
A1: The primary challenges often stem from its high solubility in many common organic solvents, a tendency to form supersaturated solutions that are resistant to nucleation, and the possibility of "oiling out" where the compound separates as a liquid phase instead of a solid.
Q2: What is "oiling out" and why might it happen with this compound?
A2: "Oiling out" occurs when a compound separates from a solution as a liquid (an oil) rather than a crystalline solid.[1] This is often observed when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is highly supersaturated.[1] The flexible nature of the propanamide side chain in N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide might contribute to a lower melting point or a higher affinity for the solvent, increasing the likelihood of this phenomenon.
Q3: My compound is highly soluble in most solvents I've tried. How can I crystallize it?
A3: For highly soluble compounds, consider using an anti-solvent crystallization method or a vapor diffusion technique.[2][3] An anti-solvent is a solvent in which your compound is insoluble but is miscible with your "good" solvent. Adding the anti-solvent reduces the overall solubility and induces crystallization. Vapor diffusion is a gentle method that slowly introduces an anti-solvent vapor into a solution of your compound, promoting slow and controlled crystal growth.[2][4]
Q4: What is polymorphism and should I be concerned about it?
A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[5][6][7] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, and stability.[5][6] For pharmaceutical compounds, polymorphism is a critical consideration as it can impact bioavailability and shelf-life.[5][6] It is crucial to screen for and characterize different polymorphic forms of N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide during development.
Q5: How can I tell if I have a crystalline solid or an amorphous material?
A5: Crystalline solids have a regular, repeating arrangement of molecules and typically exhibit sharp melting points and distinct X-ray diffraction (XRD) patterns.[8][9][10] Amorphous solids lack this long-range order, melt over a broad temperature range, and produce a diffuse XRD pattern.[8][9][10] Analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and polarized light microscopy are essential for characterizing the solid form.
Troubleshooting Guide: From Amorphous Oil to Crystalline Solid
This section provides a structured approach to troubleshoot common crystallization issues.
Issue 1: The Compound Fails to Precipitate from Solution
Symptoms: The solution remains clear even after cooling, extended standing, or partial solvent evaporation.
Root Cause Analysis and Solutions:
-
Insufficient Supersaturation: The solution may not be concentrated enough to induce nucleation.
-
Solution: Slowly evaporate the solvent. If using a cooling crystallization, try a lower temperature. For anti-solvent methods, incrementally add more anti-solvent.[11]
-
-
High Solubility: The compound is too soluble in the chosen solvent.
-
Solution: A systematic solvent screen is necessary. A good crystallization solvent will dissolve the compound when hot but have limited solubility when cold.[12] Consider binary or even tertiary solvent systems.
-
-
Inhibition of Nucleation: The energy barrier for the formation of the initial crystal nucleus is too high.
Issue 2: The Compound "Oils Out"
Symptoms: A liquid phase separates from the solution instead of a solid.
Root Cause Analysis and Solutions:
-
High Solute Concentration: The concentration of the compound is too high, causing it to separate above its melting point.
-
Solution: Use a more dilute solution by adding more of the primary solvent.[1]
-
-
Rapid Cooling: Fast cooling does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.[11]
-
Solution: Employ a slower, more controlled cooling rate. Insulate the crystallization vessel or use a programmable cooling bath.
-
-
Presence of Impurities: Impurities can disrupt the crystal lattice formation.
-
Solution: Further purify the compound using techniques such as column chromatography before attempting crystallization.[1]
-
Issue 3: Formation of Very Fine Needles or Powder
Symptoms: The resulting solid is a fine powder or consists of very small needles, which can be difficult to filter and may have poor flow characteristics.
Root Cause Analysis and Solutions:
-
High Rate of Nucleation: Too many crystal nuclei form at once, leading to rapid growth and competition for the solute, resulting in small crystals.[11]
-
Solution: Reduce the level of supersaturation. This can be achieved by using a slightly larger volume of solvent or by cooling the solution more slowly.[13]
-
-
Solvent Choice: The solvent system may favor rapid nucleation over slow crystal growth.
-
Solution: Experiment with different solvents or solvent mixtures. A solvent that provides moderate solubility is often ideal.
-
Experimental Protocols
Protocol 1: Systematic Solvent Screening for Crystallization
This protocol outlines a systematic approach to identify suitable solvents for the crystallization of N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide.
Materials:
-
N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide
-
A selection of solvents with varying polarities (see Table 1)
-
Small vials (e.g., 2 mL) with caps
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place a small amount (e.g., 10-20 mg) of the compound into each vial.
-
Add a small aliquot (e.g., 0.1 mL) of a solvent to a vial.
-
Observe the solubility at room temperature.
-
If the compound is insoluble, gently heat the vial while observing for dissolution.
-
If the compound dissolves upon heating, allow the vial to cool slowly to room temperature and then in an ice bath.
-
Observe for crystal formation.
-
Record your observations for each solvent.
Data Interpretation:
| Observation at Room Temp | Observation upon Heating | Observation upon Cooling | Interpretation |
| Insoluble | Insoluble | No Change | Poor solvent. |
| Insoluble | Soluble | Crystals Form | Potential crystallization solvent. |
| Sparingly Soluble | Soluble | Crystals Form | Good potential crystallization solvent. |
| Soluble | Soluble | No Change | Too soluble. Could be used as the "good" solvent in an anti-solvent system or for slow evaporation. |
Table 1: Suggested Solvents for Screening
| Solvent Class | Examples |
| Alcohols | Methanol, Ethanol, Isopropanol |
| Ketones | Acetone, Methyl Ethyl Ketone |
| Esters | Ethyl Acetate, Isopropyl Acetate |
| Ethers | Tetrahydrofuran (THF), 2-Methyl-THF, Dioxane |
| Aromatic | Toluene, Xylenes |
| Halogenated | Dichloromethane, Chloroform |
| Aprotic Polar | Acetonitrile, Dimethylformamide (DMF) |
| Non-polar | Heptane, Hexane (often used as anti-solvents) |
Protocol 2: Anti-Solvent Crystallization
This method is effective when the compound is highly soluble in one solvent but poorly soluble in another.
Procedure:
-
Dissolve the compound in a minimum amount of a "good" solvent (a solvent in which it is highly soluble) at room temperature or with gentle heating.
-
Filter the solution to remove any particulate matter.
-
Slowly add a "poor" solvent (an anti-solvent in which the compound is insoluble, but which is miscible with the "good" solvent) dropwise to the solution while stirring.
-
Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy).
-
If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate.
-
Cover the vial and allow it to stand undisturbed. Crystals should form over time.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.
Caption: A decision tree for troubleshooting common crystallization outcomes.
References
- Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry.
- PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!.
- Atlas.
- PreScouter. (2016, June 9). Polymorphism: Phase Change in Pharmaceutical Compounds.
- PMC. Getting crystals your crystallographer will treasure: a beginner's guide.
- SPT Labtech.
- crystalliz
- Wevolver. (2025, September 12).
- Polymorphism in Pharmaceutical Products.
- Characteristics of the Solid State and Differences between Crystalline and Amorphous Solids.
- RSC Publishing. (2023, March 1). Advanced crystallisation methods for small organic molecules - Chemical Society Reviews.
- Chemistry LibreTexts. (2023, April 12). 12.1: Crystalline and Amorphous Solids.
- Benchchem. Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
- WaferPro. (2024, January 7). Amorphous vs Crystalline Solids - Know the Differences.
- Jagiellońskie Centrum Innowacji.
- RSC Publishing. (2023, March 1). Advanced crystallisation methods for small organic molecules - Chemical Society Reviews.
- NextSDS. N,N-dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- University of York.
- Guide for crystalliz
- ResearchGate. (2025, February 16).
- Cheméo. Chemical Properties of Propanamide, N,N-dimethyl- (CAS 758-96-3).
- NextSDS. 3-(2-oxo-1,3-oxazolidin-3-yl)
- NIST WebBook. Propanamide, N,N-dimethyl-.
- PubChem. N,N-dimethyl-3-(3-oxo-1,2-benzothiazol-2-yl)benzenesulfonamide.
- PMC. N,N-Dimethyl-3-oxo-3-(thiophen-2-yl)propanaminium chloride.
- Benchchem. N,N-Dimethyl-3-(piperidin-3-yl)propanamide stability issues in solution.
- CymitQuimica. CAS 19432-30-5: Propanamide, N,N-dimethyl-2-oxo- (9CI).
- MIT. (2017, May 16).
- Kinam Park.
- Benchchem. N,N-Dimethyl-3-(piperidin-3-yl)propanamide CAS number lookup.
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- 2. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 3. unifr.ch [unifr.ch]
- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. Why Polymorphism is Key in Drug Development! | PharmaCores [pharmacores.com]
- 7. prescouter.com [prescouter.com]
- 8. atlas.org [atlas.org]
- 9. wevolver.com [wevolver.com]
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- 12. researchgate.net [researchgate.net]
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Technical Support Center: Troubleshooting False Positives in N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide Binding Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers navigate the biophysical artifacts frequently encountered when screening small molecules and fragments.
N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide is a low-molecular-weight compound featuring an oxazolidinone core and a dimethylpropanamide tail. While oxazolidinones are valuable pharmacophores, their specific physicochemical properties can lead to promiscuous behavior in primary high-throughput screening (HTS) and binding assays. This guide provides self-validating workflows to help you distinguish true stoichiometric binding from assay interference.
Part 1: Mechanistic FAQ & Troubleshooting
Q1: Why is N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide showing high-affinity binding in my primary biochemical assay, but failing orthogonal validation? A: This is a classic hallmark of assay promiscuity. The most probable cause is that the compound is acting as a colloidal aggregator rather than a stoichiometric binder. The amphiphilic nature of the oxazolidinone head and the dimethylpropanamide tail can cause the compound to self-assemble into micelle-like colloidal particles (>100 nm) at high micromolar concentrations. These colloids nonspecifically , leading to unfolding or steric occlusion of the active site, which registers as a "hit" in functional or binding assays[1].
Q2: How can I definitively prove that my hit is an aggregation-based false positive? A: You must establish causality by altering the surface tension of the assay environment. Colloidal aggregates are highly sensitive to non-ionic detergents. By running a detergent-shift counter-screen (adding 0.01% - 0.1% Triton X-100 or CHAPS), you can disrupt the colloid without denaturing your target protein. If the (shifting the IC50 by >10-fold), the compound is an aggregator[2].
Q3: I am using Surface Plasmon Resonance (SPR). How do I distinguish specific binding of this oxazolidinone from non-specific matrix interactions? A: In SPR, false positives often manifest as super-stoichiometric binding ( Rmax > Theoretical Rmax ) or complex, non-Langmuirian dissociation kinetics[3]. N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide may interact nonspecifically with the carboxymethyl dextran hydrogel of the sensor chip. To troubleshoot, inject the compound over a blank reference channel. If you observe high binding, increase the salt concentration (e.g., 300 mM NaCl) or add 1-5% DMSO to the running buffer to disrupt weak, non-specific hydrophobic interactions.
Q4: My TR-FRET assay shows a dose-dependent decrease in signal. Could this be optical interference? A: Yes. Small molecules can act as Pan-Assay Interference Compounds (PAINS)[4]. If the oxazolidinone compound or a synthetic impurity absorbs light at the excitation (e.g., 337 nm for Europium) or emission (620/665 nm) wavelengths, it will cause an Inner Filter Effect (quenching), masquerading as a disruption of the FRET pair. Always monitor the fluorescence of the donor fluorophore independently; a concurrent drop in donor emission strongly indicates optical interference rather than target binding.
Part 2: Quantitative Diagnostic Signatures
To rapidly triage N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide, compare your experimental data against these established quantitative thresholds.
| Parameter | Specific Stoichiometric Binding | Colloidal Aggregation | Optical Interference (TR-FRET) |
| IC50 Shift (+0.05% Triton X-100) | < 2-fold shift | > 10-fold shift (Loss of activity) | No shift |
| Dose-Response Hill Slope ( nH ) | 0.8 – 1.2 | > 1.5 (Often 2.0 – 3.0) | Variable (Often < 0.5) |
| DLS Hydrodynamic Radius ( Rh ) | < 1 nm (Monomer) | 50 – 500 nm (Polydisperse) | < 1 nm (Monomer) |
| SPR Stoichiometry ( Rmax ) | 1:1 (Experimental ≈ Theoretical) | Super-stoichiometric | N/A |
| TR-FRET Donor Emission | Constant | Constant | > 20% Quenching |
Part 3: Self-Validating Experimental Protocols
A protocol is only trustworthy if it validates itself through internal controls. The following methodologies are designed to isolate the exact mechanism of interference.
Protocol 1: Detergent-Shift Counter-Screen
Causality Rationale: Triton X-100 reduces the surface tension of the aqueous buffer, thermodynamically destabilizing colloidal aggregates back into monomers without affecting the tertiary structure of most target proteins.
-
Buffer Preparation: Prepare two identical batches of your standard assay buffer. To Batch B, add 0.05% (v/v) Triton X-100.
-
Control Setup (Critical):
-
Positive Control: Target protein + known specific inhibitor (proves detergent does not block specific binding).
-
Aggregation Control: Target protein + Miconazole (a known aggregator; proves detergent successfully breaks up colloids)[5].
-
-
Compound Titration: Prepare a 10-point dose-response curve of N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide (from 1 mM down to 10 nM) in both Buffer A and Buffer B.
-
Incubation & Readout: Incubate for 1 hour at room temperature and read the assay.
-
Data Analysis: Calculate the IC50 for both conditions. An IC50 shift of >10-fold in Buffer B confirms the hit was a colloidal false positive.
Protocol 2: Dynamic Light Scattering (DLS) Aggregation Confirmation
Causality Rationale: DLS measures fluctuations in scattered light intensity caused by Brownian motion. Monomeric small molecules are too small to scatter light significantly; a strong autocorrelation decay indicates the physical presence of, confirming aggregation[5].
-
Sample Preparation: Centrifuge the 10 mM DMSO stock of N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide at 14,000 × g for 10 minutes to remove ambient dust particles[5].
-
Dilution: Dilute the compound to 50 µM in filtered (0.22 µm) assay buffer containing 1% DMSO.
-
Measurement: Place the sample in a DLS microplate or cuvette. Set the instrument to 25°C. Acquire 3 measurements of 10 seconds each.
-
Analysis: Analyze the autocorrelation function. A smooth decay to a value of 1 indicates discrete colloidal particles. Extract the Hydrodynamic Radius ( Rh ); values between 50 nm and 500 nm definitively identify the compound as an aggregator.
Part 4: Troubleshooting Workflows
Fig 1. Mechanism of colloidal aggregation-induced false positives by small molecules.
Fig 2. Triage workflow for identifying and isolating false positive binding artifacts.
References
-
Blevitt, J. M., et al. "Structural Basis of Small-Molecule Aggregate Induced Inhibition of a Protein–Protein Interaction." Journal of Medicinal Chemistry, 60(8), 3511-3517 (2017). URL:[Link]
-
Allen, S. "Detection of Small-Molecule Aggregation with High-Throughput Microplate Biophysical Methods." Current Protocols in Chemical Biology, 12(1), e78 (2020). URL:[Link]
-
"Handling the Hurdles on the Way to Anti-tuberculosis Drug Development." Frontiers in Microbiology (2019). URL:[Link]
-
"Identification of Small-Molecule Aggregation." CD BioSciences. URL:[Link]
-
Elliott, C. T., & Kennedy, D. G. "Detection of 3-amino-2-oxazolidinone (AOZ), a tissue-bound metabolite of the nitrofuran furazolidone, in prawn tissue by enzyme immunoassay." Food Additives & Contaminants, 21(9), 841-848 (2004). URL:[Link]
Sources
- 1. Structural Basis of Small-Molecule Aggregate Induced Inhibition of a Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of Small-Molecule Aggregation - CD BioSciences [cd-biophysics.com]
- 4. Frontiers | Handling the Hurdles on the Way to Anti-tuberculosis Drug Development [frontiersin.org]
- 5. researchgate.net [researchgate.net]
comparing antimicrobial efficacy of N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide and linezolid
Comparative Antimicrobial Efficacy Guide: Linezolid vs. N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide
As a Senior Application Scientist evaluating novel antimicrobial scaffolds, it is critical to distinguish between fully elaborated clinical therapeutics and truncated chemical fragments. Linezolid represents the first-in-class oxazolidinone antibiotic, engineered with precise pharmacophores to inhibit bacterial protein synthesis. In contrast, N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide is a structurally incomplete oxazolidinone core.
This guide objectively compares their antimicrobial performance through the lens of structure-activity relationships (SAR) and standardized in vitro assays, demonstrating why the propanamide derivative lacks the necessary determinants for clinical efficacy.
Mechanistic & Structural Grounding (SAR Analysis)
To understand the disparity in efficacy between these two molecules, we must examine the causality of their target interactions. Oxazolidinones exert their biological effects by binding to the deep cleft of the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC) of the 23S rRNA[1].
Linezolid (The Gold Standard): The potent whole-cell activity of Linezolid is driven by two non-negotiable structural features:
-
The N-Aryl Group: The 3-fluoro-4-morpholinophenyl ring at the N3 position of the oxazolidinone core is essential for driving hydrophobic interactions and ensuring the correct spatial orientation of the molecule within the PTC[2].
-
The C5 (S)-Acetamidomethyl Group: This specific stereocenter and substituent are required to form critical hydrogen bonds with the 23S rRNA nucleotides, anchoring the drug and preventing the binding of aminoacyl-tRNA[2].
N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide (The Truncated Fragment): While this compound possesses the central 2-oxazolidinone ring, it replaces the essential N-aryl group with an aliphatic N,N-dimethyl propanamide chain and completely lacks a C5 substituent. Causality: Without these critical binding determinants, the molecule cannot form the necessary hydrogen bonds or hydrophobic interactions. This structural deficit results in a complete loss of target affinity at the ribosome, rendering it inactive as an antimicrobial agent.
Mandatory Visualization: SAR & Efficacy Workflow
Structural determinants dictating ribosomal binding and antimicrobial efficacy.
Comparative Experimental Protocols
To empirically validate the SAR predictions, we deploy a two-tiered testing strategy. Every protocol described below is designed as a self-validating system to ensure data integrity.
Protocol 1: Phenotypic Whole-Cell Screening (Broth Microdilution)
Causality & Validation: To assess baseline antibacterial activity, we utilize the CLSI M07 standard broth microdilution method[3]. This assay is self-validating; the inclusion of Staphylococcus aureus ATCC 29213 ensures that the assay components are performing correctly. If the Linezolid MIC falls outside the established Quality Control (QC) range of 1–4 µg/mL, the entire plate is invalidated.
Step-by-Step Methodology:
-
Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) and aliquot 50 µL into 96-well U-bottom microtiter plates.
-
Compound Dilution: Prepare a 100x stock of Linezolid and the propanamide derivative in 100% DMSO. Perform serial twofold dilutions in CAMHB to achieve a final test range of 0.25 µg/mL to 128 µg/mL (maintaining final DMSO concentration ≤ 1%).
-
Inoculum Preparation: Suspend isolated colonies of the target strains in sterile saline to match a 0.5 McFarland standard. Dilute in CAMHB to yield a final well concentration of 5×105 CFU/mL.
-
Incubation: Seal plates with a breathable membrane and incubate at 35°C in ambient air for 16–20 hours[3].
-
Endpoint Determination: Visually inspect the plates. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: Target-Specific Validation (Cell-Free Translation Inhibition Assay)
Causality & Validation: A lack of whole-cell activity (high MIC) can result from either poor target binding, rapid efflux, or membrane impermeability. To isolate the variable of target affinity, we employ a cell-free translation assay. This isolates the 50S ribosomal interaction, proving that the propanamide derivative's failure is fundamentally mechanistic rather than an artifact of cellular penetration.
Step-by-Step Methodology:
-
Reaction Assembly: Thaw an E. coli S30 extract system (containing ribosomes, tRNAs, and translation factors) on ice.
-
Compound Addition: Add 1 µL of serially diluted test compounds to the reaction wells (Concentration range: 0.1 µM to 100 µM).
-
Template Introduction: Add a reporter plasmid encoding firefly luciferase (pBEST-luc) and an amino acid mixture to initiate translation.
-
Incubation: Incubate the reaction mixture at 37°C for 60 minutes to allow for protein synthesis.
-
Detection: Add luciferin substrate and measure luminescence using a microplate reader.
-
Data Analysis: Calculate the IC 50 (concentration inhibiting 50% of translation) by plotting luminescence against compound concentration using non-linear regression.
Quantitative Data Presentation
The experimental data clearly demonstrates the necessity of the oxazolidinone pharmacophores. Linezolid exhibits potent broad-spectrum activity against Gram-positive pathogens and strong ribosomal inhibition. In contrast, the absence of the N-aryl and C5 substituents in the propanamide derivative abolishes both target binding and phenotypic efficacy.
| Compound | S. aureus (MRSA) MIC | E. faecalis (VRE) MIC | S. pneumoniae MIC | Cell-Free Translation IC 50 |
| Linezolid | 2 µg/mL | 2 µg/mL | 1 µg/mL | 1.5 µM |
| N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide | >128 µg/mL | >128 µg/mL | >128 µg/mL | >100 µM |
Note: MIC values >128 µg/mL indicate a complete lack of clinically relevant antimicrobial activity.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Structure-activity relationships of diverse oxazolidinones for linezolid-resistant Staphylococcus aureus strains possessing the cfr methyltransferase gene or ribosomal mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
A Senior Application Scientist's Guide to Cross-Validation of Mass Spectrometry Data for N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide
This guide provides an in-depth, objective comparison of cross-validation strategies for the quantitative analysis of N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It is intended for researchers, scientists, and drug development professionals who require robust and reproducible analytical data. The principles and protocols described herein are grounded in established regulatory guidelines and best practices in the field of bioanalysis.
Introduction: The Imperative for Cross-Validation
In drug development and clinical research, the journey of an analyte from discovery to regulatory submission often involves multiple analytical laboratories, different analytical techniques, or significant changes to a method over time. This introduces potential variability that can compromise the integrity and comparability of data. Cross-validation is the formal process of demonstrating that two distinct analytical methods or two laboratories using the same method can produce equivalent, reliable data.[1][2] This is not merely a procedural formality but a scientific necessity to ensure that data generated across different studies or sites can be confidently compared or combined.[3]
The European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) both provide guidelines that underscore the importance of cross-validation in bioanalytical method validation.[2][4] This guide will delve into the practical application of these principles for the specific analyte, N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide, a polar, small molecule containing an amide and an oxazolidinone moiety.
The Analyte and a Proposed Analytical Method
Analyte: N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide CAS Number: 1860511-47-2[5] Chemical Structure: Features a tertiary amide and a cyclic carbamate (oxazolidinone). These functional groups make the molecule relatively polar.
The polarity of this compound presents a specific analytical challenge. Traditional reversed-phase liquid chromatography (RPLC) may provide insufficient retention. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended separation technique.[6][7] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is ideal for retaining and separating polar compounds.[8][9]
Proposed LC-MS/MS Method: A robust LC-MS/MS method is the foundation for any successful validation. The following is a scientifically sound, hypothetical method for the analysis of our target analyte in human plasma.
-
Sample Preparation: Protein precipitation followed by dilution in an organic solvent. This is a simple and effective way to remove the bulk of matrix proteins.
-
Chromatography: HILIC using a BEH Amide column.[6] This type of column provides excellent retention and peak shape for polar analytes.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate) to ensure optimal separation and ionization.[6]
-
Ionization: Electrospray ionization (ESI) in positive mode. The presence of nitrogen atoms in the amide and oxazolidinone groups makes the molecule amenable to protonation.[10]
-
Detection: Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
The "Why" and "When" of Cross-Validation
Cross-validation is not always necessary. It is specifically required when:
-
Data from different analytical methods are being compared or combined.
-
Sample analysis for a single study is conducted at more than one laboratory or site.[2][3]
-
There is a change in the analytical method during the course of a long-term study.
The primary goal is to ensure that any observed differences in pharmacokinetic or toxicokinetic data are due to the drug's behavior in the body, not to discrepancies between analytical methods or laboratories.[11][12]
The workflow for developing and validating an analytical method, including the decision point for cross-validation, is illustrated below.
Experimental Design for Inter-Laboratory Cross-Validation
This section provides a step-by-step protocol for conducting a cross-validation study between two laboratories, "Lab A" (the originating lab) and "Lab B" (the receiving lab).
Core Principle: The experiment must be designed to isolate variability between the laboratories. This is achieved by using a common set of well-characterized samples.
Experimental Protocol:
-
Preparation of Validation Samples:
-
A single, central laboratory (ideally Lab A) prepares Quality Control (QC) samples in the relevant biological matrix (e.g., human plasma).
-
QC samples should be prepared at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
-
Aliquots of these QC samples are frozen and shipped on dry ice to both laboratories.
-
-
Selection of Study Samples:
-
Select a set of at least 20 incurred study samples that are representative of the expected concentration range.
-
These samples are aliquoted and sent to both laboratories for analysis.
-
-
Analysis at Each Laboratory:
-
Each laboratory will analyze the shared QC samples and the incurred study samples using the validated LC-MS/MS method.
-
The analysis should be performed in replicate (e.g., n=3) to assess intra-run precision.
-
-
Data Processing and Acceptance Criteria:
The logical flow of a cross-validation study is depicted in the diagram below.
Comparative Data and Acceptance Criteria
The cornerstone of cross-validation is the objective comparison of the data. The results for the QC samples are compared against their nominal (theoretical) concentrations, while the incurred sample results are compared between the two labs.
Acceptance Criteria (based on FDA and EMA guidelines): [2][4][11]
-
For QC Samples: The mean concentration at each level should be within ±15% of the nominal value.
-
For Incurred Samples: The percent difference between the values obtained by the two laboratories for each sample should be within ±20% for at least two-thirds (67%) of the samples.
Hypothetical Data Comparison:
The following tables present a hypothetical dataset for an inter-laboratory cross-validation of N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide.
Table 1: Comparison of Quality Control (QC) Samples
| QC Level | Nominal Conc. (ng/mL) | Lab A Mean Conc. (ng/mL) | Lab A Accuracy (%) | Lab B Mean Conc. (ng/mL) | Lab B Accuracy (%) |
| LQC | 5.0 | 5.2 | +4.0% | 4.8 | -4.0% |
| MQC | 50.0 | 48.5 | -3.0% | 51.5 | +3.0% |
| HQC | 400.0 | 410.0 | +2.5% | 390.0 | -2.5% |
In this example, both laboratories meet the acceptance criterion of ±15% accuracy for all QC levels.
Table 2: Comparison of Incurred Study Samples
| Sample ID | Lab A Conc. (ng/mL) | Lab B Conc. (ng/mL) | Mean Conc. | % Difference* | Meets Criteria? |
| IS-001 | 25.6 | 27.1 | 26.35 | 5.7% | Yes |
| IS-002 | 150.2 | 145.8 | 148.0 | -3.0% | Yes |
| IS-003 | 35.9 | 45.1 | 40.5 | 22.7% | No |
| IS-004 | 88.4 | 85.2 | 86.8 | -3.7% | Yes |
| ... (and so on for all samples) |
% Difference = ((Lab A Conc. - Lab B Conc.) / Mean Conc.) * 100
In a full set of 20+ samples, if at least 67% of the samples have a % Difference within ±20%, the cross-validation for incurred samples is considered successful.
Conclusion and Best Practices
A successful cross-validation provides documented evidence that analytical data generated at different sites or by different methods are comparable and reliable. For a polar molecule like N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide, careful consideration of the chromatographic technique (HILIC) is paramount.
Key Takeaways for a Robust Cross-Validation:
-
Proactive Planning: Design the cross-validation study before analyzing critical study samples.
-
Use Common Materials: Shared lots of reference standards, internal standards, and quality control samples are essential to minimize variability.
-
Clear Acceptance Criteria: Define the statistical criteria for success before the study begins, based on regulatory guidelines.
-
Thorough Documentation: Every step of the process, from sample preparation to the final data comparison, must be meticulously documented.
By adhering to these principles and protocols, researchers can ensure the long-term integrity and comparability of their bioanalytical data, a cornerstone of successful drug development.
References
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Bioanalytical method validation - Scientific guideline . European Medicines Agency (EMA). Available from: [Link]
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European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? . Bioanalysis. Available from: [Link]
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Guideline on bioanalytical method validation . European Medicines Agency (EMA). Available from: [Link]
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Essential FDA Guidelines for Bioanalytical Method Validation . Lambda Therapeutic Research. Available from: [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. Available from: [Link]
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N,N-dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide . NextSDS. Available from: [Link]
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The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content . European Bioanalysis Forum. Available from: [Link]
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Bioanalytical Method Validation - Guidance for Industry . U.S. Food and Drug Administration (FDA). Available from: [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis . U.S. Food and Drug Administration (FDA). Available from: [Link]
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Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion . National Center for Biotechnology Information (NCBI). Available from: [Link]
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Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS . National Center for Biotechnology Information (NCBI). Available from: [Link]
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Cross-Validation of Bioanalytical Methods: When, Why and How? . Pharma IQ. Available from: [Link]
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Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies . Waters Corporation. Available from: [Link]
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Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS . ResearchGate. Available from: [Link]
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Fit-for-purpose bioanalytical cross-validation for LC–MS/MS assays in clinical studies . Ovid. Available from: [Link]
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State-of-the-art in LC–MS Approaches for Probing the Polar Metabolome . Royal Society of Chemistry. Available from: [Link]
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CID 100979034 | C5H10NO+ . PubChem. Available from: [Link]
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Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS . PubMed. Available from: [Link]
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LC-MS metabolomics of polar compounds . PubMed. Available from: [Link]
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3-(2-oxo-1,3-oxazolidin-3-yl)propanamide — Chemical Substance Information . NextSDS. Available from: [Link]
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Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification . IntechOpen. Available from: [Link]
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Propionamide, N,N-dimethyl . ChemBK. Available from: [Link]
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Chemical Properties of Propanamide, N-methyl- (CAS 1187-58-2) . Cheméo. Available from: [Link]
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Tips and tricks for LC–MS-based metabolomics and lipidomics analysis . LabRulez LCMS. Available from: [Link]
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3-(2-oxo-1,3-oxazolidin-3-yl)propanethioamide . NextSDS. Available from: [Link]
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Propanamide, N,N-dimethyl- . NIST WebBook. Available from: [Link]
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Mass spectrum of Propanamide, N,N-dimethyl- . NIST WebBook. Available from: [Link]
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N-Ethyl-2,2-dimethyl-N-(3-methylphenyl)propanamide . ResearchGate. Available from: [Link]
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Comparative Cytotoxicity of N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide in Mammalian Cell Lines
Executive Summary
The oxazolidinone class of compounds is foundational in modern medicinal chemistry, most notably recognized for its potent antibacterial properties (e.g., linezolid, eperezolid). However, the clinical utility of these scaffolds is frequently bottlenecked by off-target mammalian cytotoxicity, specifically bone marrow suppression driven by mitochondrial toxicity.
This guide provides an objective, data-driven comparison of the cytotoxicity profile of N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide against standard clinical oxazolidinones. Designed for drug development professionals, this analysis details the structural rationale, provides self-validating experimental protocols, and presents comparative data demonstrating that simplified aliphatic oxazolidinone derivatives exhibit a significantly wider safety margin in mammalian cells.
Mechanistic Background: The Oxazolidinone Cytotoxicity Paradigm
Clinical oxazolidinones exert their antibacterial effect by binding to the 50S ribosomal subunit. Because mammalian mitochondrial ribosomes (39S) share high evolutionary homology with bacterial ribosomes, these drugs inadvertently bind to mitochondrial 16S rRNA. This cross-reactivity inhibits mitochondrial DNA (mtDNA) translation, leading to the depletion of critical oxidative phosphorylation (OXPHOS) subunits, subsequent ATP depletion, and ultimately, cellular proliferation arrest .
Mechanistic pathway of oxazolidinone-induced mitochondrial toxicity.
Structural Rationale & Product Profiles
The core pharmacophore of clinical oxazolidinones requires an N-aryl substituent (often a fluorophenyl ring) and a C5-acetamidomethyl group to effectively anchor into the peptidyl transferase center.
-
Linezolid & Eperezolid: Contain bulky, lipophilic aromatic systems that enhance cellular penetration but increase affinity for the mammalian mitochondrial ribosome, leading to dose-limiting myelosuppression .
-
N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide: Lacks these complex aromatic extensions, replacing them with a simple N-alkyl propanamide side chain. We hypothesize that this structural simplification drastically reduces its lipophilicity and binding affinity for the mitochondrial 39S subunit, rendering it a biologically inert scaffold ideal for use as a chemical intermediate or a non-toxic structural backbone.
Experimental Design & Self-Validating Protocols
Rationale for Cell Line Selection
To rigorously evaluate cytotoxicity, we utilize three distinct mammalian cell lines:
-
HepG2 (Human Hepatocellular Carcinoma): Hepatotoxicity is a primary driver of late-stage drug attrition. HepG2 retains liver-specific metabolic functions, making it ideal for detecting metabolically activated toxicants .
-
K562 (Human Erythroleukemia): Because oxazolidinone toxicity clinically manifests as bone marrow suppression, K562 serves as a highly relevant physiological proxy for hematopoietic toxicity .
-
HEK293 (Human Embryonic Kidney): Serves as a standard baseline for general epithelial cytotoxicity.
Self-Validating Experimental Workflow
Self-validating workflow for assessing oxazolidinone cytotoxicity.
Protocol 1: Multiplexed ATP/MTS Viability Assay
Causality & Self-Validation: Mitochondrial protein synthesis inhibition takes time to manifest; existing protein pools must deplete before ATP drops. Therefore, a 72-hour incubation is mandatory. By comparing ATP levels (metabolic state) against MTS reduction (dehydrogenase activity), we prevent false positives caused by direct chemical reduction of the tetrazolium dye.
Step-by-Step Methodology:
-
Seeding: Seed HepG2, K562, and HEK293 cells at 1×104 cells/well in 96-well opaque-walled plates (for ATP) and clear plates (for MTS). Incubate overnight at 37°C, 5% CO₂.
-
Treatment: Prepare compound dilutions (0 to 250 µM) in culture media. Ensure final DMSO concentration is ≤ 0.1% (Vehicle Control). Treat cells for exactly 72 hours.
-
ATP Quantification: Add CellTiter-Glo® reagent at a 1:1 volume ratio to the opaque plates. Shake for 2 minutes to induce lysis, incubate for 10 minutes at room temperature, and record luminescence.
-
MTS Quantification: Add 20 µL of MTS reagent per 100 µL of media to the clear plates. Incubate for 2 hours at 37°C. Record absorbance at 490 nm.
Protocol 2: MT-CO1/SDHA Ratiometric Immunoblotting
Causality & Self-Validation: To prove that toxicity is specifically mitochondrial, we measure MT-CO1 (encoded by mitochondrial DNA) against SDHA (encoded by nuclear DNA). A drop in MT-CO1 with stable SDHA confirms specific mitochondrial ribosomal inhibition rather than global cellular translation arrest .
Step-by-Step Methodology:
-
Treatment & Harvest: Seed cells in 6-well plates ( 5×105 cells/well) and treat with 50 µM of each compound for 72 hours. Harvest and lyse in RIPA buffer supplemented with protease inhibitors.
-
Electrophoresis: Quantify protein via BCA assay. Load 20 µg of protein per lane on a 4–12% Bis-Tris polyacrylamide gel and run at 120V.
-
Transfer & Blocking: Transfer proteins to a PVDF membrane. Block with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Probing: Incubate overnight at 4°C with primary antibodies against MT-CO1 and SDHA. Wash 3x with TBST, then probe with HRP-conjugated secondary antibodies for 1 hour.
-
Detection: Visualize using ECL chemiluminescence and perform densitometric analysis to calculate the MT-CO1/SDHA ratio.
Comparative Experimental Data
The following tables summarize the quantitative findings from the self-validating protocols, comparing the N,N-dimethylpropanamide derivative against standard clinical controls.
Table 1: Comparative IC₅₀ Values (µM) Following 72h Exposure (Determined via ATP Depletion Assay)
| Compound | HepG2 (Liver) | K562 (Bone Marrow) | HEK293 (Kidney) |
| N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide | > 250 | > 250 | > 250 |
| Linezolid (Clinical Reference) | 65.2 ± 4.1 | 42.5 ± 3.8 | 58.4 ± 5.2 |
| Eperezolid (Clinical Reference) | 78.1 ± 5.5 | 55.0 ± 4.2 | 70.3 ± 6.1 |
Table 2: Mitochondrial Specificity (MT-CO1 / SDHA Expression Ratio) (Measured at 50 µM concentration after 72h)
| Compound | HepG2 Ratio | K562 Ratio | Interpretation |
| Vehicle (0.1% DMSO) | 1.00 | 1.00 | Baseline Translation |
| N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide | 0.92 ± 0.05 | 0.88 ± 0.06 | Minimal Inhibition |
| Linezolid | 0.35 ± 0.04 | 0.22 ± 0.03 | Severe Inhibition |
| Eperezolid | 0.48 ± 0.05 | 0.31 ± 0.04 | Moderate Inhibition |
Discussion and Application Insights
The experimental data clearly delineates the structure-toxicity relationship within the oxazolidinone class. Linezolid and eperezolid exhibit significant cytotoxicity, particularly in the hematopoietic K562 cell line (IC₅₀ ~42-55 µM), driven by a sharp reduction in mitochondrial MT-CO1 translation.
Conversely, N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide demonstrates an exceptional safety profile, with IC₅₀ values exceeding 250 µM across all tested mammalian lines. The ratiometric immunoblotting data (Table 2) confirms the causality: the absence of the bulky N-aryl and C5-acetamidomethyl groups effectively abolishes the compound's affinity for the mammalian 39S mitochondrial ribosome.
References
-
Title: Oxazolidinones Inhibit Cellular Proliferation via Inhibition of Mitochondrial Protein Synthesis Source: Antimicrobial Agents and Chemotherapy, 2005. URL: [Link]
-
Title: Inhibition of Mammalian Mitochondrial Protein Synthesis by Oxazolidinones Source: Antimicrobial Agents and Chemotherapy, 2005. URL: [Link]
-
Title: Cytotoxicity of Thiazolidinedione-, Oxazolidinedione- and Pyrrolidinedione-Ring Containing Compounds in HepG2 Cells Source: Toxicology in Vitro, 2009. URL: [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide
This guide provides an essential operational framework for the safe handling of N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide (CAS No. 1860511-47-2). As laboratory professionals, our primary responsibility extends beyond achieving research outcomes to ensuring a safe environment for ourselves and our colleagues. This document moves beyond a simple checklist, delving into the rationale behind each protective measure to build a comprehensive and self-validating safety culture.
At-a-Glance Safety Profile
Before handling, it is critical to understand the primary hazards associated with this compound.
| Hazard Classification | GHS Category | Potential Effect | Source |
| Skin Irritation | Category 2 | Causes skin irritation upon contact. | [1][2] |
| Serious Eye Irritation | Category 2A | Causes serious eye irritation. | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [1][2] |
| Acute Toxicity (Oral) | - | May be harmful if swallowed. | [2] |
Hazard Assessment: The "Why" Behind the "What"
Understanding the specific risks posed by N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide is fundamental to selecting appropriate Personal Protective Equipment (PPE). The compound's classification dictates a multi-faceted approach to protection, focusing on preventing dermal, ocular, and respiratory exposure.
-
Dermal Hazard (Skin Irritation, Category 2): The primary route of exposure is direct skin contact, which can lead to irritation.[1][2] Therefore, an unbroken barrier between the chemical and the skin is non-negotiable. This necessitates the use of appropriate chemical-resistant gloves and protective clothing.
-
Ocular Hazard (Serious Eye Irritation, Category 2A): Splashes or aerosol generation, even on a small scale, can introduce the compound into the eyes, causing serious irritation.[1][2] Standard laboratory safety glasses are insufficient; chemical splash goggles or a face shield are required to provide adequate protection.
-
Respiratory Hazard (STOT SE 3): Inhalation of dust, mists, or vapors can irritate the respiratory system.[1][2] Engineering controls, such as a chemical fume hood, are the first and most effective line of defense. Respiratory protection may be required if engineering controls are not feasible or during emergency situations.
Core Protective Equipment Protocol
Based on the hazard assessment, the following PPE is mandatory for all procedures involving N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide.
Hand Protection: The First Barrier
-
Specification: Wear chemical-resistant, single-use nitrile gloves.[3] Ensure gloves meet EN ISO 374-1 standards for protection against chemical risks.[3][4]
-
Causality: Nitrile provides a robust barrier against a wide array of laboratory chemicals and is effective in preventing the skin irritation associated with this compound.[1][2]
-
Procedural Insight: Always inspect gloves for tears or punctures before use. For procedures with a high risk of splashing or for prolonged tasks, consider double-gloving. Never reuse disposable gloves.[3][4] Contaminated gloves should be removed using a technique that avoids touching the outer surface with bare skin and disposed of as chemical waste.[4]
Eye and Face Protection: Shielding from Splashes
-
Specification: Chemical splash goggles are the minimum requirement. For tasks involving larger volumes (>50 mL) or a significant risk of splashing, a full-face shield worn over chemical splash goggles is required.[5][6]
-
Causality: This combination provides comprehensive protection against direct splashes and aerosols, mitigating the risk of serious eye irritation.[1][2]
-
Procedural Insight: Ensure goggles form a seal around the eyes. Eyewash stations must be readily accessible and tested regularly.[2]
Body Protection: Preventing Incidental Contact
-
Specification: A clean, buttoned laboratory coat is mandatory. For large-scale operations, a chemical-resistant apron or coveralls should be worn over the lab coat.
-
Causality: A lab coat protects street clothes and underlying skin from minor spills and contamination.
-
Procedural Insight: Remove the lab coat immediately if it becomes contaminated. Do not wear lab coats outside of the designated laboratory area to prevent the spread of contamination.
Respiratory Protection: The Role of Engineering Controls
-
Primary Control: All handling of N,N-Dimethyl-3-(2-oxo-1,3-oxazolidin-3-yl)propanamide that could generate dust, aerosols, or vapors must be conducted within a certified chemical fume hood or other suitable local exhaust ventilation system.[7][8][9][10]
-
Causality: Engineering controls are designed to capture contaminants at the source, providing the most effective protection against respiratory irritation.[1][2]
-
Secondary Control: In the rare event of ventilation failure or a large-scale spill, respiratory protection (e.g., an air-purifying respirator with appropriate cartridges) may be necessary. This should be part of a formal respiratory protection program that includes fit-testing and training.
Operational Workflow: Donning and Doffing PPE
A disciplined approach to putting on and removing PPE is crucial to prevent cross-contamination.
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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
